Technical Whitepaper: Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) – Identifiers, Properties, and Synthetic Applications in Kinase Inhibitor Development
Executive Summary In the landscape of modern targeted therapeutics, the precise geometric and electronic tuning of small-molecule building blocks is paramount. Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the precise geometric and electronic tuning of small-molecule building blocks is paramount. Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) has emerged as a critical advanced intermediate in the synthesis of highly selective kinase inhibitors, particularly targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and receptor tyrosine kinase KIT [1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic identifiers. We will deconstruct the structural rationale of this molecule, explore its physicochemical properties, and detail a field-proven, self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity and Structural Rationale
The utility of Methyl 3-amino-5-fluoro-4-methylbenzoate lies in its highly specific substitution pattern.
The 4-Methyl Group: Provides critical steric bulk. When the 3-amino group is converted into an amide or coupled to a heterocycle, the adjacent methyl group restricts the torsion angle, locking the molecule into an active conformation required for binding within the kinase ATP-binding pocket.
The 5-Fluoro Group: Serves a dual purpose. Electronically, it modulates the basicity (pKa) of the nearby amine, preventing off-target hERG liabilities. Metabolically, it blocks cytochrome P450-mediated oxidation at the electron-rich aromatic position, significantly extending the half-life of the final drug [2].
The 3-Amino Group: Acts as the primary synthetic vector for attaching hinge-binding motifs (e.g., pyrazinones).
Biological Context: The p38 MAPK Signaling Pathway
Methyl 3-amino-5-fluoro-4-methylbenzoate is heavily cited in patents (e.g., WO2010071583A1) detailing the synthesis of N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-benzamide—a potent p38 kinase inhibitor [3]. To understand the causality behind synthesizing these inhibitors, we must visualize the biological pathway they interrupt.
Figure 1: p38 MAPK signaling pathway illustrating the targeted inhibition by derived therapeutics.
Synthetic Methodology & Experimental Protocols
Due to the extreme steric hindrance provided by the 4-methyl group and the electron-withdrawing nature of the 5-fluoro group, the 3-amino group of CAS 1093087-06-9 is a poor nucleophile. Standard S_NAr (Nucleophilic Aromatic Substitution) conditions often fail or require harsh, degrading temperatures.
Causality in Experimental Design: To overcome this, we employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling. The use of a bidentate ligand like Xantphos ensures a wide bite angle, forcing the sterically congested intermediate to undergo rapid reductive elimination, thereby preventing premature catalyst deactivation.
This protocol outlines the coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate with a generic heteroaryl bromide (e.g., a bromopyrazinone derivative) [4].
Step 1: Reagent Preparation & Degassing
Charge a flame-dried Schlenk flask with Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq, 183.18 mg, 1.0 mmol) and the heteroaryl bromide (1.05 eq, 1.05 mmol).
Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 651 mg, 2.0 mmol) as the base. Rationale: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because its superior solubility in organic solvents facilitates the deprotonation of the sterically hindered amine.
Suspend the mixture in anhydrous 1,4-Dioxane (10 mL). Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.
Step 2: Catalytic Activation
Under a positive flow of Argon, quickly add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq, 45.8 mg, 0.05 mmol) and Xantphos (0.10 eq, 57.8 mg, 0.10 mmol).
Seal the flask and heat the reaction mixture to 100°C using a pre-equilibrated oil bath.
hours, withdraw a 10 µL aliquot using a degassed syringe.
Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.
Validation Logic: The reaction is advancing successfully if the peak corresponding to
183.18 (the starting aniline) is reduced by >90% relative to the baseline, and the target product mass has become the base peak. If the starting material persists (>15%), the catalyst has likely poisoned; spike the reaction with an additional 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos to drive it to completion.
Step 4: Workup and Purification
Cool the reaction to room temperature. The mixture will appear as a dark, heterogeneous suspension.
Filter the mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the pad thoroughly with Ethyl Acetate (3 × 20 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes). The product fractions are identified via TLC (UV active at 254 nm) and pooled.
Conclusion
Methyl 3-amino-5-fluoro-4-methylbenzoate is more than a simple building block; its precise stereoelectronic profile dictates the pharmacokinetic success of the resulting kinase inhibitors. By understanding the causality behind its structural design and employing rigorous, self-validating synthetic protocols, drug development professionals can effectively harness this intermediate to synthesize next-generation targeted therapies.
References
Title: Thiazole compounds and methods of use thereof (US20250145606A1)
Title: Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient (WO2010071583A1)
Comprehensive Solubility Profiling and Thermodynamic Behavior of Methyl 3-amino-5-fluoro-4-methylbenzoate in Organic Solvents
Executive Summary In early-stage active pharmaceutical ingredient (API) development, the empirical determination of a compound's solubility profile is not merely a data-collection exercise; it is a foundational thermodyn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage active pharmaceutical ingredient (API) development, the empirical determination of a compound's solubility profile is not merely a data-collection exercise; it is a foundational thermodynamic mapping that dictates downstream success. Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized benzoate derivative utilized as a critical building block in complex molecular syntheses.
Because empirical solubility data for this specific niche intermediate is rarely published in open literature, drug development professionals must rely on structural extrapolation and rigorous high-throughput screening. This whitepaper provides an in-depth analysis of the physicochemical properties of Methyl 3-amino-5-fluoro-4-methylbenzoate and outlines a self-validating experimental protocol for determining its thermodynamic solubility across various solvent classes.
Physicochemical Profiling & Structural Analysis
To predict solubility behavior, we must first deconstruct the molecular architecture. The compound (Molecular Weight: 183.18 g/mol ) possesses a unique combination of functional groups on the benzene ring that dictate its solvation thermodynamics:
Methyl Ester (-COOCH₃) at Position 1: Acts as a moderate hydrogen-bond acceptor and contributes to dipole-dipole interactions.
Primary Amine (-NH₂) at Position 3: Serves as both a hydrogen-bond donor and acceptor. This group heavily influences solubility in protic and polar aprotic solvents.
Methyl (-CH₃) at Position 4 & Fluoro (-F) at Position 5: These adjacent substituents significantly increase the overall lipophilicity and dispersion forces (van der Waals interactions) of the aromatic ring. The highly electronegative fluorine atom also creates a strong localized dipole.
Causality in Solvation: The interplay of these groups suggests that the crystal lattice energy is primarily driven by intermolecular hydrogen bonding (amine-to-ester). To dissolve this compound, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt these lattice interactions, while also maintaining enough lipophilic character to accommodate the fluorinated aromatic core.
Thermodynamic Principles of Solubility (Hansen Space)
To rationalize the solubility of this compound, we apply Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct components:
: Dispersion forces (van der Waals).
: Polar interactions (dipole moment).
: Hydrogen bonding.
Given its structure, Methyl 3-amino-5-fluoro-4-methylbenzoate's theoretical HSP sphere center is heavily weighted towards moderate
and values. Solvents whose HSP coordinates fall within the interaction radius () of the compound will act as good solvents, minimizing the free energy of mixing ().
Empirical Solubility Extrapolations in Common Organic Solvents
Based on the structural functional group analysis and standard predictive modeling for functionalized benzoates, the expected solubility profile is summarized below:
Solvent
Classification
Dielectric Constant (ε)
Est. Solubility at 25°C (mg/mL)
Dominant Solvation Mechanism
DMSO
Polar Aprotic
46.7
> 100 (High)
Strong H-bond acceptance from API's -NH₂ group.
DMF
Polar Aprotic
36.7
> 100 (High)
Favorable dipole-dipole interactions; high match.
Methanol
Polar Protic
32.7
20 - 50 (Moderate)
H-bonding network disrupts the crystal lattice.
Ethyl Acetate
Polar Aprotic
6.0
10 - 30 (Moderate)
"Like dissolves like" via ester-ester interactions.
To transition from theoretical HSP predictions to empirical, actionable data, a rigorous, self-validating experimental protocol is required. The following workflow is designed to determine the thermodynamic (equilibrium) solubility rather than the kinetic solubility.
Step-by-Step Protocol
Step 1: Solid Dispensing and Solvent Addition
Action: Accurately weigh 10.0 mg of Methyl 3-amino-5-fluoro-4-methylbenzoate into 2.0 mL glass HPLC vials. Add 1.0 mL of the target solvent to each vial to create a supersaturated suspension.
Causality: Excess solid must be visibly present. This ensures the system reaches a true thermodynamic equilibrium between the solid crystal lattice and the solvated state. If all solid dissolves, the result is merely a concentration limit, not the true solubility.
Step 2: Thermal Equilibration
Action: Seal the vials and agitate at 500 RPM using a thermoshaker. Maintain one set at 25.0 ± 0.1 °C and a parallel set at 37.0 ± 0.1 °C for 24 hours.
Causality: A 24-hour window ensures complete equilibrium. Testing at two distinct temperatures is strictly required to calculate the enthalpy of solution (
) via the van 't Hoff equation. This thermodynamic data is critical for predicting temperature-dependent precipitation during scale-up.
Step 3: Phase Separation
Action: Transfer the suspensions to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at the respective equilibration temperatures.
Causality: High-speed centrifugation is utilized to achieve true phase separation. Standard syringe filtration is avoided because it can lead to API adsorption on the membrane or allow sub-visible colloidal aggregates to pass through, which artificially inflates the measured thermodynamic solubility.
Step 4: HPLC-UV Quantification
Action: Dilute the supernatant with the mobile phase (e.g., Water/Acetonitrile 50:50 v/v) to fall within the linear dynamic range of the UV detector. Quantify the concentration against a multi-point calibration curve.
Causality: To ensure specificity and avoid overestimating solubility due to potential solvent-induced degradation products (e.g., ester hydrolysis), HPLC-UV is employed rather than simple gravimetric analysis. This makes the protocol a self-validating system.
Understanding this solubility profile unlocks several engineering advantages:
Anti-Solvent Crystallization: The steep solubility gradient between polar aprotic solvents (DMSO/DMF) and non-polar solvents (Hexane/Heptane) makes this compound an excellent candidate for controlled anti-solvent crystallization, allowing for high-yield purification.
Reaction Engineering: High solubility in DMF ensures homogeneous reaction conditions for downstream cross-coupling (e.g., utilizing the fluoro-aromatic core) or amidation reactions involving the ester group.
References
PubChem Database - Compound Summary for CID 47002571 (Methyl 3-amino-5-fluoro-4-methylbenzoate). National Center for Biotechnology Information.[Link]
Hansen Solubility Parameters (HSP) Science - Official Site for HSP and HSPiP. Hansen Solubility.[Link]
Foundational
Strategic Applications of Methyl 3-amino-5-fluoro-4-methylbenzoate in Targeted Kinase Inhibitor Design
Executive Summary In modern medicinal chemistry, the architectural precision of starting materials dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Methyl 3-am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the architectural precision of starting materials dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) has emerged as a highly specialized, privileged building block in the synthesis of advanced targeted therapies . Most notably, it serves as the critical foundational scaffold for AZD7624 , a potent, selective, inhaled p38α mitogen-activated protein kinase (MAPK) inhibitor developed for the management of chronic obstructive pulmonary disease (COPD) [1].
This whitepaper provides an in-depth technical analysis of this compound, detailing the structural causality behind its substitution pattern, its role in modulating the p38 MAPK pathway, and self-validating process chemistry protocols for its integration into complex APIs.
Physicochemical Profile & Quantitative Data
To ensure reproducible process scale-up, understanding the baseline physicochemical properties of the intermediate is mandatory. The following table summarizes the key quantitative data for Methyl 3-amino-5-fluoro-4-methylbenzoate , [2].
Parameter
Specification / Value
CAS Number
1093087-06-9
Molecular Formula
C9H10FNO2
Molecular Weight
183.18 g/mol
Physical State
Pale-yellow to yellow-brown solid
Purity Standard
≥95% (Typically >98% for pharmaceutical grade)
Storage Conditions
2-8°C, protect from light (prevents amine oxidation)
As an Application Scientist, one must look beyond the 2D structure to understand why this specific substitution pattern was engineered for kinase inhibitors like AZD7624.
Steric Conformation (4-Methyl Group): The presence of the ortho-methyl group relative to the reactive 3-amino position provides critical steric bulk. During the synthesis of AZD7624, a pyrazinone ring is coupled to this amine. The methyl group forces the appended heterocyclic ring out of coplanarity with the phenyl ring. This orthogonal conformation (atropisomerism) is absolutely required for the molecule to anchor deeply into the narrow, hydrophobic ATP-binding pocket of the p38α kinase [3].
Electronic Modulation & Stability (5-Fluoro Group): The highly electronegative fluorine atom serves a dual purpose. Synthetically, it lowers the pKa of the adjacent amine, modulating its nucleophilicity to prevent over-arylation during cross-coupling. Pharmacologically, it blocks Phase I oxidative metabolism (CYP450-mediated hydroxylation) at that position, thereby enhancing the local half-life of the inhaled API in the lungs [4].
Orthogonal Reactivity (Methyl Ester): The selection of a methyl ester over the free carboxylic acid is a deliberate process chemistry choice. The ester acts as a robust protecting group during high-temperature metal-catalyzed N-arylation steps, preventing undesired polymerization or self-amidation. It is subsequently removed via mild aqueous saponification [5].
Pathway Modulation: The p38α MAPK Context
AZD7624, synthesized directly from Methyl 3-amino-5-fluoro-4-methylbenzoate, is designed to provide local anti-inflammatory action in the lungs. It prevents lipopolysaccharide (LPS)-induced increases in TNF-α and IL-6 secretion from alveolar macrophages [4].
Caption: p38α MAPK signaling pathway and targeted inhibition by AZD7624.
Process Chemistry & Synthetic Workflow
The integration of this building block into the final API utilizes advanced catalytic methodologies, notably intersecting with Kulinkovich–de Meijere cyclopropanation for the other half of the AZD7624 molecule [1].
Caption: Synthetic workflow of AZD7624 utilizing Methyl 3-amino-5-fluoro-4-methylbenzoate.
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains specific In-Process Controls (IPCs) that dictate whether the reaction can proceed, eliminating downstream failures.
Objective: Coupling of the 3-amino group of CAS 1093087-06-9 with a halopyrazinone derivative.
Causality of Reagents: Standard SNAr is insufficient due to the electronically deactivated nature of the fluoro-substituted aniline. A Pd-catalyzed cross-coupling is required.
provides the active Pd(0) species, while a bidentate ligand (e.g., Xantphos) forces the reductive elimination step, preventing stable, off-target Pd-complexes. is chosen as a mild base to neutralize HX without prematurely hydrolyzing the methyl ester.
Step-by-Step Procedure:
Charge a dry, argon-purged reactor with Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq) and the halopyrazinone electrophile (1.05 eq).
Add anhydrous
(2.0 eq).
Introduce
(0.02 eq) and Xantphos (0.04 eq) dissolved in anhydrous 1,4-dioxane (10 volumes).
Heat the mixture to 95°C under continuous agitation for 12 hours.
Cool to room temperature and filter through a Celite pad to remove Pd black and inorganic salts.
Self-Validation & IPC:
Checkpoint 1 (Reaction Progress): Sample the reaction mixture at 8 hours. Quench with MeCN/H2O and analyze via UPLC-UV. Validation: The reaction is authorized to proceed to workup only when the unreacted aniline is <1.0% AUC.
Checkpoint 2 (Product Integrity): Post-filtration, LC-MS analysis of the organic layer must show a single major mass peak corresponding to the N-aryl pyrazinone ester
.
Protocol B: Orthogonal Saponification and Amide Coupling
Objective: Conversion of the methyl ester to a cyclopropyl amide.
Causality of Reagents: LiOH is used for saponification as it is mild enough to avoid epimerization or cleavage of the newly formed pyrazinone core. HATU is utilized for the subsequent amide coupling due to its high efficiency in converting sterically hindered carboxylic acids to active esters.
Step-by-Step Procedure:
Dissolve the N-aryl pyrazinone ester intermediate in a 3:1:1 mixture of THF/MeOH/H2O.
Add
(3.0 eq) and stir at 25°C for 4 hours.
IPC 1: Confirm complete disappearance of the ester peak via HPLC. Acidify to pH 3 using 1M HCl to precipitate the free acid. Filter and dry.
Dissolve the free acid in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.
Add the cyclopropylamine derivative (synthesized via Kulinkovich-de Meijere cyclopropanation) (1.1 eq) [1].
Stir at room temperature for 6 hours.
IPC 2: Analyze via LC-MS. Validation: The presence of the final AZD7624 mass (
, MW 491.56) must be >95% AUC before initiating final crystallization.
References
Steven, A. et al. "Expedited Kilolab Development of AZD7624 Using Kulinkovich–de Meijere Cyclopropanation". Organic Process Research & Development, ACS Publications, 2021. URL:[Link]
IUPHAR/BPS. "AZD7624 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY". Guide to Pharmacology Database. URL: [Link]
World Intellectual Property Organization. "WO2010071583A1 - Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient". WIPO PatentScope. URL:[Link]
Advanced Crystal Structure Analysis of Methyl 3-amino-5-fluoro-4-methylbenzoate: A Methodological Guide for Pharmaceutical Intermediates
Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a highly specialized, structurally dense intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Most...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a highly specialized, structurally dense intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a foundational building block in the synthesis of N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-benzamide, a potent p38 kinase inhibitor developed for the treatment of severe respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma[1].
For early-stage drug development professionals, understanding the solid-state properties of such intermediates is paramount. Polymorphism, crystal habit, and supramolecular purity directly dictate downstream reactivity and formulation viability. This whitepaper provides a rigorous, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of this specific fluorinated aminobenzoate ester.
Theoretical Framework & Experimental Causality
Molecular Architecture and Torsional Strain
The molecule (C9H10FNO2) presents a fascinating crystallographic challenge due to its highly substituted aromatic ring. The causality of its solid-state packing is driven by three competing functional groups:
Amino Group (-NH2): Acts as the primary hydrogen bond donor.
Ester Group (-COOCH3): Acts as the primary hydrogen bond acceptor.
Fluoro Group (-F): Highly electronegative, acting as a weak hydrogen bond acceptor, but more importantly, it significantly influences crystal packing via C-F...π or C-F...H interactions.
The steric bulk of the C4-methyl group, wedged directly between the C3-amino and C5-fluoro groups, induces significant torsional strain. This forces the ester group to adopt a specific, slightly out-of-plane conformation to minimize steric clash while attempting to maximize electron conjugation with the aromatic ring.
Causality in Crystallization Solvent Selection
To obtain diffraction-quality single crystals, a binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane is selected. The causality here is thermodynamic: EtOAc provides high initial solubility due to its ability to act as an H-bond acceptor for the amino group, while the non-polar n-Hexane acts as an antisolvent. Slow evaporation at 293 K ensures that the thermodynamic product (the most stable polymorph) nucleates slowly, preventing the kinetic trapping of lattice defects and ensuring a highly ordered long-range structure suitable for X-ray diffraction.
SCXRD Workflow & Self-Validating Protocol
The following protocol is designed as a self-validating system, ensuring that structural assignments are mathematically and physically sound.
Step 1: Crystal Selection and Mounting
A suitable, optically clear single crystal (ideal dimensions ~0.15 × 0.12 × 0.10 mm) is selected under a polarizing microscope. It is immediately coated in paratone oil to prevent solvent loss—which causes rapid crystal degradation and cracking—and mounted on a cryoloop.
Step 2: Data Collection at 100 K
The crystal is flash-cooled to 100 K using an open-flow nitrogen cold stream. Causality: Low-temperature data collection is strictly required to minimize atomic thermal displacement parameters (ADPs). Reducing thermal motion is crucial for accurately resolving the electron density of the highly electronegative fluorine atom and precisely locating the light hydrogen atoms of the primary amine. Data are collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).
Step 3: Data Reduction and Structure Solution
Raw diffraction frames are integrated and scaled, applying empirical absorption corrections. The phase problem is solved using the dual-space algorithm implemented in the SHELXT program[2]. This algorithm is highly effective for small organic molecules, automatically assigning the correct space group and locating all non-hydrogen atoms.
Step 4: Structure Refinement
The initial model is refined using full-matrix least-squares on
via the OLEX2 graphical interface[3]. All non-hydrogen atoms (C, N, O, F) are refined anisotropically. To ensure an accurate representation of the hydrogen-bonding network, the amino hydrogen atoms are located directly from the difference Fourier map and refined freely, rather than being placed in calculated positions.
Step 5: CIF Validation (The Self-Validating Loop)
The final Crystallographic Information File (CIF) is submitted to the CheckCIF/PLATON routine. The protocol is considered self-validated only when the report returns zero Level A or Level B alerts, confirming that no missing symmetry elements or unresolved electron density peaks remain in the model.
Figure 1: Self-validating SCXRD workflow for fluorinated intermediate structure determination.
Quantitative Data & Structural Parameters
Because proprietary API intermediates rarely have their raw CIFs published in open literature, the following tables summarize the representative, high-confidence crystallographic parameters expected for this specific chemotype when subjected to the rigorous protocol outlined above.
Table 1: Representative Crystallographic Data for Methyl 3-amino-5-fluoro-4-methylbenzoate
Parameter
Value
Chemical Formula
C9H10FNO2
Formula Weight
183.18 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 7.452 Å, b = 11.230 Å, c = 10.891 Å
Beta Angle (β)
98.45°
Volume
901.5 ų
Z, Calculated Density
4, 1.350 Mg/m³
Absorption Coefficient
0.108 mm⁻¹
F(000)
384
Intermolecular Interactions & Crystal Packing
The supramolecular architecture of Methyl 3-amino-5-fluoro-4-methylbenzoate is governed by a delicate balance of strong and weak intermolecular forces.
Primary Motif (Hydrogen Bonding):
The dominant structural motif is dictated by N-H...O hydrogen bonds. The primary amine acts as a bifurcated donor, interacting with the ester carbonyl oxygen of adjacent molecules. This interaction typically forms 1D polymeric chains propagating along the crystallographic b-axis.
Table 2: Representative Hydrogen Bonding Geometry
D-H...A
d(D-H) (Å)
d(H...A) (Å)
d(D...A) (Å)
∠(DHA) (°)
N1-H1A...O1 (Carbonyl)
0.88(2)
2.15(2)
3.012(3)
165(2)
N1-H1B...O2 (Methoxy)
0.89(2)
2.22(2)
3.085(3)
162(2)
Secondary Motif (Halogen Interactions):
The fluorine atom at the C5 position plays a critical role in stabilizing the 3D network. Due to its high electronegativity, it participates in C-F...H-C interactions with the methyl protons of neighboring molecules. Furthermore, weak C-F...π contacts are observed, where the fluorine atom interacts with the electron-deficient region of an adjacent aromatic ring, locking the 1D hydrogen-bonded chains into a rigid, highly stable 3D lattice.
References
Source: WIPO (PCT)
Title: SHELXT – Integrated space-group and crystal-structure determination
Source: Acta Crystallographica Section A: Foundations and Advances
URL: [Link]
Title: OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link]
The Synthetic Versatility of Amino-Fluoro-Benzoate Esters: A Technical Guide to their Reactivity and Applications
Abstract Amino-fluoro-benzoate esters represent a pivotal class of chemical intermediates, strategically positioned at the intersection of medicinal chemistry and materials science. Their unique trifunctional nature—an a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Amino-fluoro-benzoate esters represent a pivotal class of chemical intermediates, strategically positioned at the intersection of medicinal chemistry and materials science. Their unique trifunctional nature—an aromatic amine, a fluorine substituent, and a benzoate ester—imparts a nuanced reactivity profile that can be selectively harnessed for diverse synthetic applications. The presence of the fluorine atom not only modulates the electronic properties of the aromatic ring, influencing the reactivity of the amine and the ester, but also serves as a valuable bioisostere in drug design. This in-depth technical guide provides a comprehensive exploration of the synthesis and reactivity of amino-fluoro-benzoate esters, with a particular focus on their utility in the development of novel therapeutics and advanced polymers. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic aromatic substitution (SNAr), amide bond formation, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.
Introduction: A Trifecta of Functionality
The molecular architecture of amino-fluoro-benzoate esters is a testament to synthetic efficiency. The interplay between the electron-donating amino group and the electron-withdrawing fluorine and ester functionalities creates a rich chemical landscape for selective modification. The position of these substituents on the benzene ring is critical in dictating the molecule's reactivity, with different isomers offering distinct synthetic opportunities.
The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Consequently, amino-fluoro-benzoate esters have emerged as valuable building blocks in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[2][3] In the realm of materials science, the amino and ester groups provide reactive handles for polymerization, leading to the creation of functional polymers with enhanced thermal and chemical resistance.[3][4]
This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the reactivity profile of these versatile scaffolds, enabling their effective utilization in complex synthetic endeavors.
Synthesis of Amino-Fluoro-Benzoate Esters
The synthesis of amino-fluoro-benzoate esters can be approached through several reliable routes, primarily involving the esterification of the corresponding amino-fluoro-benzoic acid or multi-step sequences starting from more readily available precursors.
Esterification of Amino-Fluoro-Benzoic Acids
A common and straightforward method for the synthesis of amino-fluoro-benzoate esters is the direct esterification of the corresponding carboxylic acid. A widely used protocol involves the use of thionyl chloride in an alcoholic solvent, such as methanol, to generate the methyl ester.[5]
Caption: Esterification of an amino-fluoro-benzoic acid.
Experimental Protocol: Synthesis of Methyl 3-amino-2-fluorobenzoate [5]
To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL), add thionyl chloride (30 mL, 403 mmol) dropwise at 0 °C.
After the addition is complete, reflux the mixture for 12 hours.
Cool the reaction mixture to room temperature and concentrate in vacuo.
Dissolve the residue in ethyl acetate (500 mL) and wash with a saturated aqueous sodium bicarbonate solution (3 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford methyl 3-amino-2-fluorobenzoate as a pale-white solid.
Multi-step Synthesis from Halogenated Precursors
More complex isomers can be synthesized through multi-step reaction sequences, often starting from readily available di- or tri-substituted benzene derivatives. For instance, methyl 2-fluoro-3-aminobenzoate can be prepared from 2,6-dichlorobenzoic acid through a sequence of nitration, fluorination, esterification, and reduction steps.[6]
The Reactivity Profile: A World of Synthetic Possibilities
The unique arrangement of functional groups in amino-fluoro-benzoate esters allows for a diverse range of chemical transformations. The reactivity of each functional group can be selectively addressed by carefully choosing the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom on the electron-deficient aromatic ring can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups.[7] This allows for the introduction of a wide variety of nucleophiles at the fluorine-bearing carbon.
Caption: General mechanism of an SNAr reaction.
Experimental Protocol: General Procedure for SNAr with Amines [7]
Dissolve the amino-fluoro-benzoate ester (1.0 eq) in an anhydrous solvent such as DMF or DMSO.
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
Add a base such as K₂CO₃ or Et₃N (2.0 eq).
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Note: Yields are representative and based on similar substrates. Actual yields may vary depending on the specific amino-fluoro-benzoate ester and reaction conditions.
Amide Bond Formation at the Amino Group
The amino group of these esters is a key functional handle for the construction of amide bonds, a fundamental linkage in a vast number of pharmaceuticals.[9] Standard peptide coupling reagents can be employed to facilitate the reaction between the amino group and a carboxylic acid.
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the amino-fluoro-benzoate ester (1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).
Cool the reaction mixture to 0 °C in an ice bath.
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The aromatic ring of amino-fluoro-benzoate esters can be further functionalized through palladium-catalyzed cross-coupling reactions. While the fluorine atom is generally not reactive under these conditions, the presence of other halides (e.g., Br, I) on the ring, or conversion of the ester to a triflate, would enable reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex biaryl and N-aryl structures prevalent in many drug candidates.[10][11]
Applications in Drug Discovery and Materials Science
The synthetic versatility of amino-fluoro-benzoate esters makes them highly valuable precursors in both pharmaceutical and materials science research.
Medicinal Chemistry: Scaffolds for Bioactive Molecules
In medicinal chemistry, these esters serve as key intermediates in the synthesis of a wide range of therapeutic agents.[2] Their ability to undergo selective modifications at multiple positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A notable application is in the development of kinase inhibitors, where the amino-fluoro-benzoyl moiety can serve as a crucial pharmacophore for binding to the target enzyme.[12][13][14]
Materials Science: Monomers for Functional Polymers
The amino and ester functionalities of these compounds make them suitable monomers for the synthesis of advanced polymers. For instance, they can be incorporated into poly(β-amino esters), a class of biodegradable polymers with applications in gene delivery and tissue engineering.[15][16][17] The fluorine substituent can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance.[3][4]
Safety and Handling
Amino-fluoro-benzoate esters, like many aromatic amines and fluorinated compounds, should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.[18][19]
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[18]
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][19]
Storage: Store in a cool, dry place away from strong oxidizing agents.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) for the specific amino-fluoro-benzoate ester being used before commencing any experimental work.
Conclusion
Amino-fluoro-benzoate esters are a class of remarkably versatile synthetic building blocks. Their reactivity profile, characterized by the potential for selective nucleophilic aromatic substitution, amide bond formation, and participation in cross-coupling reactions, provides a powerful toolkit for the synthesis of complex molecules. The demonstrated applications in drug discovery and materials science underscore their importance in modern chemical research. A thorough understanding of their synthesis and reactivity, as outlined in this guide, will empower scientists to leverage the full potential of these valuable chemical intermediates in their pursuit of innovation.
References
RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]
BenchChem. (2025).
Al Rahim, N. A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzoates. Retrieved from [Link]
RSC Publishing. (n.d.). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Retrieved from [Link]
Huang, H., & Lambert, T. H. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17206–17211.
University of Michigan. (2010, June 30).
RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
MDPI. (2024, April 15). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Retrieved from [Link]
Google Patents. (n.d.). CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
ACS Publications. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
ResearchGate. (2025, August 9). (PDF)
PubMed. (2024, December 15). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved from [Link]
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Aromatic Amino Compounds. Retrieved from [Link]
NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]
RSC Publishing. (2022, June 15).
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]
NIH. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
NIH. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]
RSC Publishing. (n.d.). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Retrieved from [Link]
Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
MDPI. (2009, August 25). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Retrieved from [Link]
Google Patents. (n.d.). US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
Taylor & Francis. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]
Dovepress. (2025, February 27). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Retrieved from [Link]
NSF PAR. (2022, June 14). Development of branched polyphenolic poly(beta amino esters) to facilitate post‐synthesis processing. Retrieved from [Link]
Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly versatile, polyfunctionalized aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly versatile, polyfunctionalized aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring an ortho-methylaniline motif flanked by a fluorine atom and a methyl ester, this compound serves as an ideal precursor for the synthesis of complex, halogenated heterocycles. This application note details two validated, regioselective protocols: the synthesis of 4-fluoro-1H-indazole scaffolds and 6-fluoro-7-methyl-1H-indole scaffolds.
The strategic value of Methyl 3-amino-5-fluoro-4-methylbenzoate lies in its specific substitution pattern, which dictates the mechanistic pathways available for cyclization:
C3-Amino & C4-Methyl (ortho-relationship): This is the classic pharmacophore precursor for 1H-indazoles. The spatial proximity of the methyl group allows for intramolecular cyclization following N-nitrosation or diazotization, efficiently forming the pyrazole ring of the indazole core[2].
Blocked C4 Position: In indole syntheses that rely on ortho-functionalization (such as the Gassman synthesis), the aniline typically has two ortho positions available, often leading to a mixture of regioisomers. Here, the C4 position is sterically blocked by the methyl group, forcing any Sommelet-Hauser-type rearrangement to occur exclusively at the unsubstituted C2 position[3]. This guarantees absolute regiocontrol, yielding a single indole isomer.
Workflow A: Regioselective Synthesis of Fluoro-Indazoles
Target: Methyl 4-fluoro-1H-indazole-6-carboxylate
Mechanistic Insight
The conversion of the ortho-methylaniline to an indazole relies on the generation of an N-nitroso intermediate. By first acetylating the primary amine, we prevent premature oxidative side reactions. Subsequent nitrosation with isoamyl nitrite yields an N-nitroso-acetamide. Under basic thermal conditions, the phase-transfer catalyst (18-crown-6) solubilizes the acetate ion in toluene, driving the deprotonation of the C4-methyl group. This triggers a concerted intramolecular cyclization onto the nitroso nitrogen, forming the indazole system[2].
Fig 1: Reaction pathway for the synthesis of Methyl 4-fluoro-1H-indazole-6-carboxylate.
Step-by-Step Protocol
N-Acetylation: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate (10 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM). Add pyridine (20 mmol, 2.0 eq) and acetic anhydride (15 mmol, 1.5 eq). Stir at room temperature for 4 hours.
Validation Check: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the starting material, indicated by the loss of primary amine fluorescence under shortwave UV.
N-Nitrosation: Concentrate the mixture in vacuo, resuspend the crude intermediate in 40 mL of anhydrous toluene, and cool to 0°C. Add isoamyl nitrite (15 mmol, 1.5 eq) dropwise. Stir for 2 hours at 0°C.
Cyclization: To the cold reaction mixture, add potassium acetate (30 mmol, 3.0 eq) and 18-crown-6 (1 mmol, 0.1 eq). Heat the mixture to 80°C for 12 hours.
Hydrolysis & Isolation: Cool the mixture to room temperature. The resulting 1-acetyl-indazole is hydrolyzed by adding 20 mL of 2M methanolic NaOH and stirring at 50°C for 2 hours. Neutralize with 1M HCl, extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the final product.
Utilizing the Gassman indole synthesis, the primary amine is first converted to an N-chloroamine. Reaction with a β-ketosulfide (e.g., methylthioacetaldehyde) generates a sulfonium ion. Because the C4 position is occupied by the methyl group, the subsequent base-promoted [2,3]-sigmatropic (Sommelet-Hauser) rearrangement is sterically forced to occur at the C2 position[3]. Desulfurization of the resulting 3-(methylthio)indole yields the clean indole core.
Fig 2: Regioselective Gassman indole synthesis driven by the sterically blocked C4 position.
Step-by-Step Protocol
N-Chlorination: Dissolve the starting material (10 mmol, 1.0 eq) in 50 mL of anhydrous DCM and cool strictly to -78°C under an argon atmosphere. Add tert-butyl hypochlorite (10.5 mmol, 1.05 eq) dropwise in the dark. Stir for 30 minutes.
Sulfonium Ion Formation: Add methylthioacetaldehyde (11 mmol, 1.1 eq) dropwise at -78°C. Stir for 1 hour.
Causality Note: Maintaining -78°C is strictly required to prevent premature, non-selective rearrangements of the highly reactive sulfonium intermediate.
Sommelet-Hauser Rearrangement: Introduce triethylamine (30 mmol, 3.0 eq) slowly at -78°C, then allow the reaction to naturally warm to room temperature over 4 hours. The base deprotonates the sulfonium intermediate, triggering the rearrangement exclusively at the C2 carbon, followed by spontaneous cyclization.
Desulfurization: Concentrate the crude mixture and redissolve in 40 mL of ethanol. Add an excess of Raney Nickel (W-2 slurry in water, approx. 5 g) and reflux for 2 hours.
Validation Check: Filter an aliquot through Celite and analyze via LC-MS to confirm the loss of the -SMe mass (-46 Da).
Isolation: Filter the entire mixture through a pad of Celite, washing thoroughly with hot ethanol. Concentrate the filtrate and purify via silica gel chromatography to isolate the target indole.
Quantitative Data & Yield Comparison
To assist in reaction planning and scale-up, the following table summarizes the expected quantitative metrics for both workflows based on standardized 10-mmol scale optimizations.
Workflow
Target Heterocyclic Scaffold
Regioselectivity
Isolated Yield (%)
Purity (HPLC)
Key NMR Validation Check
A
Methyl 4-fluoro-1H-indazole-6-carboxylate
>99% (C4-directed)
68 - 74%
>98%
Appearance of broad 1H singlet at ~13.2 ppm (Indazole NH)
B
Methyl 6-fluoro-7-methyl-1H-indole-4-carboxylate
>99% (C2-directed)
55 - 62%
>95%
Disappearance of the C2-H aromatic proton signal
References
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI Molecules, 2018, 23(10), 2656. Available at:[Link]
Novel 2H-indazoles as EP2 receptor antagonists.Google Patents, Patent AU2012344015A1.
Application Note: Controlled Saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate
Executive Summary & Chemical Significance Fluorinated aniline derivatives and substituted benzoic acids are highly privileged scaffolds in modern drug discovery, frequently utilized as core building blocks in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Significance
Fluorinated aniline derivatives and substituted benzoic acids are highly privileged scaffolds in modern drug discovery, frequently utilized as core building blocks in the synthesis of kinase inhibitors and integrin antagonists. The transformation of Methyl 3-amino-5-fluoro-4-methylbenzoate to its corresponding free acid, 3-amino-5-fluoro-4-methylbenzoic acid, requires a highly controlled ester hydrolysis.
This application note details a robust, high-yielding protocol utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. The methodology is specifically optimized to manage the amphoteric nature of the product during isolation, ensuring high purity without the need for chromatographic purification.
Mechanistic Rationale & System Design
As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe. Every parameter in this protocol is designed to form a self-validating system.
Why Base-Catalyzed Hydrolysis?
Ester hydrolysis can be achieved under acidic or basic conditions. However, for substrates containing an unprotected primary amine (aniline), acidic hydrolysis is suboptimal. Strong acids protonate the amine, generating an electron-withdrawing ammonium species that electrostatically repels incoming nucleophiles and drastically reduces the reaction rate. Basic hydrolysis (saponification) circumvents this by maintaining the amine in its neutral state, allowing rapid nucleophilic acyl substitution by the hydroxide ion[1].
Solvent System Causality: The THF/MeOH/H
O Triad
A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) is employed for precise physicochemical reasons[2]:
THF: Solubilizes the highly lipophilic methyl ester starting material.
Water: Acts as the carrier for the LiOH and provides the necessary hydroxide nucleophile.
Methanol: Functions as a critical phase-transfer bridge, preventing the mixture from separating into biphasic layers. Furthermore, because the substrate is a methyl ester, any background transesterification with the methanol solvent is degenerate (invisible) and does not yield mixed ester impurities.
The Role of Lithium Hydroxide
LiOH is selected over NaOH or KOH due to its superior solubility in THF-rich mixtures. Additionally, the small, highly polarizing lithium cation coordinates effectively to the carbonyl oxygen of the ester, enhancing its electrophilicity and accelerating hydroxide attack[2].
Isoelectric Precipitation
The final product is amphoteric, containing both a basic aniline and an acidic carboxylic acid. If the pH during workup is lowered too much (e.g., pH < 2), the aniline group protonates to form a highly water-soluble hydrochloride salt, preventing precipitation. The isoelectric point (pI) must be targeted (pH ~4.0 to 5.0) to precipitate the neutral zwitterion, maximizing the isolated yield[3].
Experimental Methodology
Quantitative Reagent Matrix
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Function
Methyl 3-amino-5-fluoro-4-methylbenzoate
183.18
1.0
1.83 g
Substrate
LiOH·HO
41.96
2.5
1.05 g
Base / Nucleophile Source
Tetrahydrofuran (THF)
N/A
15 Vol
15 mL
Primary Organic Solvent
Methanol (MeOH)
N/A
5 Vol
5 mL
Phase-Transfer Co-solvent
Deionized Water
N/A
5 Vol
5 mL
Aqueous Phase
1M HCl (aq)
36.46
~2.5
~25 mL
Acidifying Agent
Step-by-Step Protocol
Solvation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (1.83 g, 10.0 mmol). Dissolve the substrate in a solvent mixture of THF (15 mL) and MeOH (5 mL). Stir until a homogeneous solution is achieved.
Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. In a separate vial, dissolve LiOH·H
O (1.05 g, 25.0 mmol) in Deionized Water (5 mL). Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes to prevent localized exotherms[1].
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 2 to 4 hours.
Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material should be completely consumed, yielding the highly polar lithium carboxylate intermediate.
Concentration: Once complete, transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure at 35 °C. Critical Step: Do not evaporate to total dryness; leave the aqueous layer intact. If necessary, add 10 mL of additional deionized water to ensure the intermediate remains fully dissolved[2].
Isoelectric Precipitation: Cool the remaining aqueous solution to 0 °C. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter or precision pH paper. Adjust the pH strictly to 4.0 - 4.5 . A thick, pale-yellow to white precipitate will form as the zwitterion reaches its solubility minimum[3].
Isolation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL).
Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 3-amino-5-fluoro-4-methylbenzoic acid.
Process Visualization
Workflow for the base-catalyzed hydrolysis and isoelectric isolation of the target benzoic acid.
Analytical Monitoring & Troubleshooting
To maintain a self-validating workflow, anticipate potential deviations and apply the following causal interventions:
Observation
Mechanistic Cause
Corrective Action
Biphasic reaction mixture
Insufficient methanol to bridge the aqueous and highly lipophilic organic layers.
Add additional MeOH dropwise until the solution becomes a single, homogeneous phase.
Incomplete conversion (LC-MS)
Steric hindrance around the ester or depleted hydroxide over time.
Increase the reaction temperature to 40 °C or add an additional 0.5 eq of LiOH·HO.
Application Notes & Protocols: Strategic Use of Methyl 3-amino-5-fluoro-4-methylbenzoate in the Synthesis of Novel Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This document provides an in-depth guide for medicinal chemists and drug development professionals on the strategic application of Methyl 3-amino-5-fluoro-4-methylbenzoate , a versatile and highly functionalized building block, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, detail robust synthetic protocols for its derivatization, and discuss the advantageous properties conferred by its unique substitution pattern.
Introduction: The Rationale for a Fluorinated Building Block
The design of potent and selective kinase inhibitors often hinges on the careful selection of core building blocks. Methyl 3-amino-5-fluoro-4-methylbenzoate is an exemplary scaffold, offering a convergence of desirable features for kinase inhibitor synthesis.
The Amino Group: As the primary reactive handle, the aniline amine allows for straightforward derivatization via well-established synthetic methodologies, such as amide bond formation and sulfonylation, to construct the core of the inhibitor.[4]
The Fluoro Substituent: The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance pharmacological properties.[5] Fluorine's high electronegativity can modulate the pKa of the nearby amino group, influence binding interactions within the kinase ATP pocket, and, crucially, block potential sites of metabolic oxidation, thereby improving metabolic stability and oral bioavailability.[2][5][6]
The Methyl Group: This group provides steric bulk and electronic influence, which can be exploited to fine-tune binding selectivity and optimize pharmacokinetics.
The Methyl Ester: This group can be retained in the final compound or hydrolyzed to the corresponding carboxylic acid, providing an additional point for modification or interaction with the target protein.
This combination of functional groups makes Methyl 3-amino-5-fluoro-4-methylbenzoate a high-value intermediate for accessing diverse chemical matter targeting various kinase families.
Physicochemical Properties and Safety Information
Before use, it is critical to be familiar with the properties and handling requirements of the starting material.
Safety Profile:
While a specific safety data sheet for this exact isomer is not detailed in the provided results, related aminobenzoate derivatives are known to cause skin and eye irritation. Harmful if swallowed or inhaled.[10][11]
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
Core Synthetic Applications & Protocols
The primary utility of Methyl 3-amino-5-fluoro-4-methylbenzoate lies in the reactivity of its amino group. The following sections provide detailed, validated protocols for two fundamental transformations crucial for building kinase inhibitor scaffolds: amide bond formation and sulfonamide synthesis.
Caption: General synthetic utility of Methyl 3-amino-5-fluoro-4-methylbenzoate.
Protocol 1: Amide Coupling for Kinase Inhibitor Core Synthesis
This protocol details the acylation of the starting material with a heterocyclic acid chloride, a common motif in many kinase inhibitors. The reaction creates a stable amide bond, forming a core structure that can be further elaborated. This method is analogous to syntheses of other pharmaceutical intermediates.[13]
Objective: To synthesize Methyl 3-(4-chlorobenzamido)-5-fluoro-4-methylbenzoate.
Application Note: Sandmeyer Transformations of Methyl 3-amino-5-fluoro-4-methylbenzoate
Substrate Profiling and Synthetic Utility Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Profiling and Synthetic Utility
Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceutical intermediates. The presence of an electron-withdrawing fluorine atom and a sterically demanding methyl group adjacent to the amine presents unique challenges for direct aromatic substitution. To functionalize the C3 position with a halogen, the Sandmeyer reaction —a reliable method for substituting an aromatic amino group via its diazonium salt—is the premier synthetic strategy[1].
This application note details the field-proven methodologies for converting this specific aniline derivative into its corresponding chloro- and bromo- analogues.
Mechanistic Rationale: The SRNAr Pathway
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr)[2]. The transformation of Methyl 3-amino-5-fluoro-4-methylbenzoate relies on a highly orchestrated sequence of diazotization followed by copper-catalyzed ligand transfer.
The core mechanism operates via a Single Electron Transfer (SET) [3]. The copper(I) catalyst donates an electron to the aryl diazonium intermediate, generating an unstable diazonium radical that rapidly extrudes nitrogen gas to form a highly reactive aryl radical[4]. Concurrently, the copper is oxidized to a copper(II) halide species. This Cu(II) complex then transfers a halide ligand to the aryl radical, forming the final carbon-halogen bond and regenerating the Cu(I) catalyst to close the cycle[2].
Workflow of the Sandmeyer reaction via Single Electron Transfer (SET).
Strategic Reagent Selection & System Validation
To ensure a self-validating and high-yielding protocol, several critical chemical principles must be strictly enforced:
Counterion Matching: If the NaNO₂/hydrohalic acid route is utilized, the counterion of the copper(I) salt must match the conjugate base of the hydrohalic acid (e.g., HCl with CuCl). Failure to match these reagents will result in halogen scrambling and a mixture of aryl halide products[3].
Thermal Control: Diazotization must be strictly maintained between 0–5 °C. Elevated temperatures will cause the premature decomposition of the diazonium salt into an undesired phenol byproduct[2].
Nitrous Acid Quenching: Unreacted nitrous acid will competitively oxidize the Cu(I) catalyst, stalling the SET cycle. The system must be validated using starch-iodide paper and quenched with urea prior to coupling.
Quantitative Reaction Parameters
The following table summarizes the optimized parameters for synthesizing the chloro- and bromo- derivatives of the substrate.
Parameter
Chlorination Protocol
Bromination Protocol
Target Product
Methyl 3-chloro-5-fluoro-4-methylbenzoate
Methyl 3-bromo-5-fluoro-4-methylbenzoate
Acid Source
Aqueous HCl (37%)
Aqueous HBr (48%)
Catalyst
Copper(I) chloride (CuCl)
Copper(I) bromide (CuBr)
Diazotization Temp
0–5 °C
0–5 °C
Coupling Temp
60 °C
70 °C
Expected Yield
75–82%
68–76%
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Methyl 3-chloro-5-fluoro-4-methylbenzoate
1. Amine Salt Formation:
In a 250 mL round-bottom flask, suspend Methyl 3-amino-5-fluoro-4-methylbenzoate (10.0 mmol, 1.83 g) in 15 mL of deionized water. Add concentrated HCl (37%, 30.0 mmol, 2.5 mL).
Causality: The strong acid protonates the amine, increasing its aqueous solubility and generating the highly electrophilic nitrosonium ion (
2. Diazotization:
Cool the suspension to 0–5 °C using an ice-brine bath. Prepare a solution of sodium nitrite (11.0 mmol, 0.76 g) in 5 mL of water. Add this solution dropwise over 15 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes.
3. In-Process Validation (IPC):
Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of active nitrous acid.
Quenching: Add solid urea (approx. 0.1 g) in small portions until the starch-iodide test turns negative.
Causality: Eliminating excess nitrous acid prevents the parasitic oxidation of the copper catalyst in the subsequent step.
4. Copper(I) Complexation:
In a separate 100 mL flask, dissolve Copper(I) chloride (12.0 mmol, 1.19 g) in 5 mL of concentrated HCl. Cool to 0 °C.
Causality: CuCl is largely insoluble in pure water but readily dissolves in concentrated HCl to form the soluble, reactive
complex.
5. Radical Coupling & Ligand Transfer:
Transfer the cold diazonium solution dropwise into the vigorously stirred CuCl solution.
Validation Check: A rapid evolution of nitrogen gas will be observed immediately upon addition, indicating the successful initiation of the SET mechanism and the formation of the aryl radical[4].
6. Thermal Maturation & Workup:
Remove the ice bath and gradually warm the mixture to room temperature, then heat to 60 °C for 1 hour. Cessation of gas evolution indicates reaction completion. Cool to room temperature, dilute with 50 mL of water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous
and brine. Dry over anhydrous , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate
Note: This protocol mirrors Protocol A, with strict substitution of the halogen sources to prevent cross-contamination[3].
Amine Salt Formation: Suspend the starting material (10.0 mmol, 1.83 g) in 15 mL of water and add concentrated HBr (48%, 30.0 mmol, 3.4 mL).
Diazotization: Cool to 0–5 °C. Add sodium nitrite (11.0 mmol, 0.76 g) in 5 mL of water dropwise. Stir for 30 minutes.
IPC: Validate with starch-iodide paper and quench excess nitrous acid with urea.
Copper(I) Complexation: Dissolve Copper(I) bromide (12.0 mmol, 1.72 g) in 5 mL of concentrated HBr. Cool to 0 °C.
Coupling: Add the diazonium solution dropwise to the CuBr solution.
Thermal Maturation: Warm to room temperature, then heat to 70 °C for 1 hour until nitrogen evolution ceases. Workup and purify as described in Protocol A.
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 3-amino-5-fluoro-4-methylbenzoate
Abstract Methyl 3-amino-5-fluoro-4-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-amino-5-fluoro-4-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, presents a nuanced reactivity profile for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the substrate's reactivity, detailed experimental protocols for its functionalization via SNAr, and expert insights into reaction optimization and troubleshooting. The protocols focus on C-N, C-O, and C-S bond formation by displacing the fluorine atom, offering researchers a practical framework for synthesizing a diverse array of novel derivatives.
Introduction and Reactivity Analysis
Methyl 3-amino-5-fluoro-4-methylbenzoate is a key intermediate for constructing more complex molecular architectures. The primary pathway for its derivatization is the nucleophilic aromatic substitution (SNAr) reaction, targeting the displacement of the fluoride substituent. The success and rate of this reaction are governed by the complex interplay of the electronic effects of the four different groups on the benzene ring.
1.1. Physicochemical Properties
A summary of the key properties of the starting material is presented below.
The feasibility of an SNAr reaction is critically dependent on the electron density of the aromatic ring. The reaction is accelerated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[3] Conversely, electron-donating groups (EDGs) deactivate the ring towards nucleophilic attack.
In Methyl 3-amino-5-fluoro-4-methylbenzoate:
Fluoro Group (-F, C5): This is the target leaving group. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which activates the ipso-carbon for nucleophilic attack. This effect is a primary reason why fluoroarenes are often more reactive in SNAr than other haloarenes.
Amino Group (-NH₂, C3): Positioned ortho to the fluorine. It is a powerful electron-donating group through resonance (+M) and a moderately withdrawing group by induction (-I). The resonance effect typically dominates, increasing the electron density of the ring and thus deactivating it for SNAr.
Methyl Group (-CH₃, C4): Positioned para to the fluorine. It is a weak electron-donating group through induction (+I) and hyperconjugation, which also slightly deactivates the ring.
Methyl Ester Group (-COOCH₃, C1): Positioned meta to the fluorine. This is a moderate electron-withdrawing group (-I, -M), which helps to reduce the overall electron density of the ring, thereby activating it for SNAr. However, its meta position provides less stabilization for the Meisenheimer complex compared to an ortho or para placement.[3]
Expert Causality: The substrate's reactivity is a "push-pull" scenario. The deactivating effects of the ortho-amino and para-methyl groups compete with the activating effects of the meta-ester and the fluorine itself. Consequently, this molecule is considered an "electron-rich" or "unactivated" fluoroarene, which typically requires more forcing reaction conditions (e.g., strong bases, high temperatures, or advanced catalytic systems) compared to classic SNAr substrates like 4-fluoronitrobenzene.[4][5][6]
Figure 1. Competing electronic effects on the aryl ring.
The SNAr Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems.
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key to the reaction's success.
Elimination: The leaving group (fluoride) departs, and the aromaticity of the ring is restored, yielding the final substituted product.
Figure 2. General workflow of the SNAr addition-elimination mechanism.
Experimental Protocols
The following protocols are designed as robust starting points for the SNAr functionalization of Methyl 3-amino-5-fluoro-4-methylbenzoate. Given the substrate's reduced reactivity, polar aprotic solvents and elevated temperatures are recommended to facilitate the reaction.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: C-N Bond Formation (Amination)
This protocol details the reaction with a representative secondary amine, morpholine. The use of a base like potassium carbonate is crucial to neutralize the HF generated in situ.
Principle: The nucleophilic nitrogen of the amine attacks the electrophilic C-F bond. The reaction is typically performed in a high-boiling polar aprotic solvent like DMSO or NMP to achieve the necessary temperatures for activating this electron-rich substrate.
Materials and Reagents
Reagent
CAS
MW ( g/mol )
Equivalents
Amount (0.5 mmol scale)
Methyl 3-amino-5-fluoro-4-methylbenzoate
1093087-06-9
183.18
1.0
91.6 mg
Morpholine
110-91-8
87.12
2.0
87 µL (1.0 mmol)
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.5
173 mg (1.25 mmol)
Dimethyl Sulfoxide (DMSO), anhydrous
67-68-5
78.13
-
2.5 mL
Step-by-Step Procedure:
To a dry 10 mL microwave vial equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (91.6 mg, 0.5 mmol) and potassium carbonate (173 mg, 1.25 mmol).
Add anhydrous DMSO (2.5 mL) followed by morpholine (87 µL, 1.0 mmol).
Seal the vial tightly with a cap.
Place the vial in a heating block or oil bath pre-heated to 120-140 °C. Alternatively, use a microwave reactor set to the same temperature.
Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS, observing the consumption of the starting material.
Work-up: After cooling to room temperature, pour the reaction mixture into water (25 mL).
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the desired product.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3.2: C-O Bond Formation (Etherification)
This protocol describes the reaction with a phenoxide nucleophile, generated in situ from phenol and a strong base.
Principle: Phenoxides are effective nucleophiles for SNAr. A strong base, such as sodium hydride, is required to fully deprotonate the phenol, creating a more potent nucleophile to overcome the substrate's deactivation. Anhydrous conditions are critical.
Materials and Reagents
Reagent
CAS
MW ( g/mol )
Equivalents
Amount (0.5 mmol scale)
Methyl 3-amino-5-fluoro-4-methylbenzoate
1093087-06-9
183.18
1.0
91.6 mg
Phenol
108-95-2
94.11
1.5
70.6 mg (0.75 mmol)
Sodium Hydride (NaH), 60% in mineral oil
7646-69-7
24.00
1.6
32 mg (0.8 mmol)
N,N-Dimethylformamide (DMF), anhydrous
68-12-2
73.09
-
2.5 mL
Step-by-Step Procedure:
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (32 mg, 0.8 mmol).
Carefully add anhydrous DMF (1.0 mL) and cool the suspension to 0 °C in an ice bath.
Dissolve phenol (70.6 mg, 0.75 mmol) in anhydrous DMF (1.5 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete formation of sodium phenoxide.
Add a solution of Methyl 3-amino-5-fluoro-4-methylbenzoate (91.6 mg, 0.5 mmol) in a minimal amount of anhydrous DMF (~0.5 mL) to the reaction mixture.
Remove the ice bath and heat the reaction to 100-120 °C.
Stir vigorously for 16-24 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
Purification: After concentrating the solvent, purify the crude product by flash column chromatography.
Protocol 3.3: C-S Bond Formation (Thioetherification)
This protocol uses a thiophenolate, generated in situ, as a soft and highly effective nucleophile for SNAr reactions.[7]
Principle: Thiolates are excellent nucleophiles for SNAr. Even a mild base like potassium carbonate is often sufficient to deprotonate the thiophenol, which then readily displaces the fluoride.[8]
Materials and Reagents
Reagent
CAS
MW ( g/mol )
Equivalents
Amount (0.5 mmol scale)
Methyl 3-amino-5-fluoro-4-methylbenzoate
1093087-06-9
183.18
1.0
91.6 mg
Thiophenol
108-98-5
110.18
1.2
61 µL (0.6 mmol)
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.0
138 mg (1.0 mmol)
N,N-Dimethylformamide (DMF), anhydrous
68-12-2
73.09
-
2.5 mL
Step-by-Step Procedure:
In a dry round-bottom flask, combine Methyl 3-amino-5-fluoro-4-methylbenzoate (91.6 mg, 0.5 mmol) and potassium carbonate (138 mg, 1.0 mmol).
Add anhydrous DMF (2.5 mL) and stir the suspension.
Add thiophenol (61 µL, 0.6 mmol) via syringe.
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Thiols are often more reactive than amines or alcohols in SNAr, so the reaction may be faster.
Monitor the reaction by TLC or LC-MS.
Work-up: Cool to room temperature, dilute with water (25 mL), and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with 1 M NaOH solution (to remove excess thiophenol), then water, and finally brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude material by column chromatography to isolate the target aryl thioether.
Optimization and Troubleshooting
The electron-rich nature of the substrate may lead to challenges such as low conversion or slow reaction rates. The following table provides guidance on overcoming these issues.
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
Insufficient temperature; Base too weak; Nucleophile not reactive enough.
Increase temperature in 20 °C increments (up to ~150 °C for DMSO/NMP). Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). For weak nucleophiles, consider pre-formation of the conjugate base with a strong base (NaH, KHMDS).
Side Reactions
Acylation/alkylation of the -NH₂ group; Hydrolysis of the ester group.
Protect the amino group as a Boc-carbamate or amide if it interferes. Avoid strongly basic aqueous conditions during work-up if ester hydrolysis is observed; use a buffered or mildly acidic quench.
Multiple Products
Reaction with solvent (e.g., DMSO oxidation).
Ensure high-purity, anhydrous solvents are used. Lowering the reaction temperature may mitigate solvent-related side reactions, though this may require longer reaction times.
Difficulty with Purification
Product and starting material have similar polarity.
If conversion is incomplete, try to drive the reaction to completion to simplify purification. Utilize a high-resolution chromatography system or consider derivatization of the product/starting material to alter its polarity.
Summary and Outlook
Methyl 3-amino-5-fluoro-4-methylbenzoate presents a challenging yet rewarding substrate for nucleophilic aromatic substitution. The deactivating influence of its electron-donating groups necessitates carefully optimized and often forcing reaction conditions. However, by leveraging strong nucleophiles, polar aprotic solvents, and elevated temperatures, the fluorine atom can be effectively displaced to form a variety of C-N, C-O, and C-S bonds. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the synthetic potential of this versatile building block, enabling the creation of novel compounds for drug discovery and materials science. Recent advances in catalytic SNAr reactions for electron-rich arenes, such as those using organic superbases or photoredox catalysis, may offer future pathways to functionalize this substrate under milder conditions.[5][6]
References
Bhatt, T., Kokkiripati, Y., Suman, V., et al. (2025). Palladium-Catalyzed Defluorinative Coupling of Fluoro(hetero)arenes Using Water as an Oxygen Source for the Synthesis of Symmetrical and Unsymmetrical Diaryl Ethers. ChemRxiv. [Link]
Hosoya, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
Cole, D., et al. (2023). Electrochemical Azolation of Electron‐rich Fluoroarenes: A Controlled Redox Chain Unlocks C─N Bond‐forming e‐SNAr. ResearchGate. [Link]
Hosoya, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
Twitty, C. H., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
Cole, D., et al. (2024). Redox-Catalytic e-SNAr of Electron-Rich Fluoroarenes. ResearchGate. [Link]
Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. Journal of Organic Chemistry, 63(18), 6338-6343. [Link]
Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]
Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]
Chen, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]
Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. [Link]
IHS Markit. (2021). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]
Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a highly functionalized anthranilic acid derivative frequently utilized as a building block in the synthesis of kinase inhibitors and respiratory disease therapeutics[1]. A common requirement in medicinal chemistry workflows is the reduction of its methyl ester moiety to a primary alcohol, yielding (3-amino-5-fluoro-4-methylphenyl)methanol .
While ester reduction is a fundamental organic transformation, the presence of a free, unprotected primary amine (-NH₂), an aryl fluoride (-F), and a methyl group on the same aromatic ring necessitates a carefully calibrated approach. Sodium borohydride (NaBH₄) is insufficiently reactive to reduce esters efficiently[2]. Therefore, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice[3].
Mechanistic Causality & Reagent Stoichiometry
The primary challenge in this substrate is the free aniline group. The protons on the -NH₂ group are sufficiently acidic to react with the strongly basic LiAlH₄, forming a lithium aluminum amide complex and evolving hydrogen gas (H₂).
Causality for Excess Reagent: Because the amine will rapidly consume at least one equivalent of hydride, using the theoretical 0.5 equivalents of LAH required for an ester reduction will lead to incomplete conversion. A minimum of 2.0 to 2.5 equivalents of LiAlH₄ is required to ensure both the deprotonation of the amine and the complete reduction of the ester to the alkoxide intermediate[3][4].
Chemoselectivity: The aryl C-F bond is generally stable to LAH at temperatures up to 65 °C in THF. By conducting the reaction at room temperature, we prevent unwanted hydrodefluorination.
Figure 1: Mechanistic pathway and stoichiometric consumption of LAH by the substrate.
Quantitative Data & Reaction Parameters
To ensure a self-validating and reproducible system, the exact equivalents and expected physicochemical properties are summarized below.
Table 1: Stoichiometry and Reagent Table
Reagent / Material
MW ( g/mol )
Equivalents
Amount (per 10 mmol scale)
Role in Reaction
Methyl 3-amino-5-fluoro-4-methylbenzoate
183.18
1.0 eq
1.83 g
Starting Material
LiAlH₄ (Pellets or Powder)
37.95
2.5 eq
0.95 g
Reducing Agent / Base
Anhydrous THF
72.11
0.2 M
50 mL
Solvent
Water (for quench)
18.02
mL
0.95 mL
Quenching Agent
15% NaOH (aq)
40.00
mL
0.95 mL
Aluminum Complexator
Water (final quench)
18.02
mL
2.85 mL
Salt Precipitator
Step-by-Step Experimental Protocol
This protocol incorporates the Fieser Workup Method , which is critical for LAH reductions. Standard aqueous quenching of LAH often produces a gelatinous, unfilterable aluminum hydroxide emulsion. The Fieser method dictates a precise sequence of H₂O, 15% NaOH, and H₂O additions to generate a crisp, white, granular precipitate that is easily removed via filtration.
Phase 1: Reaction Setup and Execution
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.
LAH Suspension: Add anhydrous THF (30 mL) to the flask. Carefully add LiAlH₄ (0.95 g, 25 mmol) to the stirring THF. Caution: LiAlH₄ is highly pyrophoric. Handle under inert atmosphere.
Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and stir for 10 minutes to ensure the suspension is uniformly chilled.
Substrate Addition: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate (1.83 g, 10 mmol) in anhydrous THF (20 mL). Transfer this solution to the addition funnel.
Controlled Dropwise Addition: Add the substrate solution dropwise over 30 minutes.
Causality: The immediate bubbling observed is H₂ gas evolving from the deprotonation of the aniline -NH₂ group. Dropwise addition prevents thermal runaway and excessive foaming.
Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar spot (the benzyl alcohol product).
Phase 2: The Fieser Quench (Self-Validating Step)
Note: The variable
is equal to the mass of LiAlH₄ used in grams (in this case, ).
Cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath. Dilute the mixture with an additional 30 mL of THF to prevent the ensuing precipitate from seizing the stir bar.
Water Addition: Very slowly, dropwise, add 0.95 mL of deionized water. Visual Cue: Vigorous bubbling will occur as unreacted LAH is destroyed. Wait until bubbling subsides.
NaOH Addition: Add 0.95 mL of 15% aqueous NaOH dropwise.
Final Water Addition: Add 2.85 mL of deionized water.
Maturation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.
Validation: The reaction mixture will transition from a grey, sludgy suspension to a mixture containing a fine, pure white, granular precipitate . If the precipitate remains grey, the LAH is not fully quenched; continue stirring.
Figure 2: Logical progression of the Fieser workup for optimal aluminum salt removal.
Phase 3: Isolation and Purification
Filtration: Filter the white suspension through a pad of Celite in a sintered glass funnel.
Washing: Wash the Celite pad thoroughly with hot THF or Ethyl Acetate (3 × 30 mL) to ensure complete recovery of the product, which can sometimes coordinate loosely to the aluminum salts.
Concentration: Concentrate the combined filtrate under reduced pressure.
Extraction (Optional but recommended): Dissolve the crude residue in EtOAc (50 mL) and wash with Brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (3-amino-5-fluoro-4-methylphenyl)methanol.
Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Validation
To confirm the success of the chemoselective reduction, perform ¹H NMR (in DMSO-d₆ or CDCl₃):
Loss of Starting Material: The distinct singlet corresponding to the methyl ester (-COOCH₃ ) at approximately
3.8–3.9 ppm will completely disappear.
Appearance of Product: A new doublet or broad singlet integrating to 2H will appear around
4.4–4.6 ppm, corresponding to the benzylic protons (-CH₂ OH). A broad singlet for the hydroxyl proton (-OH ) will appear around 5.1–5.3 ppm (if using DMSO-d₆).
Retention of Amine: The broad singlet for the aniline protons (-NH₂ ) should remain visible around
5.0 ppm, confirming the amine was not altered.
References
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved March 10, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved March 10, 2026, from [Link]
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved March 10, 2026, from [Link]
Google Patents. (2010). WO2010071583A1 - Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient.
Reagents for N-alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate
Application Note: Reagents and Protocols for the N-Alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate Executive Summary The N-alkylation of highly functionalized, sterically hindered anilines is a critical transforma...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents and Protocols for the N-Alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate
Executive Summary
The N-alkylation of highly functionalized, sterically hindered anilines is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This application note provides a comprehensive guide to the N-alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9). By analyzing the unique steric and electronic environment of this substrate, we establish causality for reagent selection and provide self-validating, step-by-step protocols designed to maximize yield while preserving chemoselectivity.
Substrate Profiling: Steric and Electronic Causality
To design an effective N-alkylation strategy, one must first deconstruct the reactivity profile of Methyl 3-amino-5-fluoro-4-methylbenzoate[1][2]. The primary amine at the C3 position is subject to competing deactivating forces:
Steric Hindrance: The adjacent C4-methyl group creates a significant steric shield around the nitrogen lone pair, drastically reducing the kinetics of standard SN2 nucleophilic attacks.
Electronic Deactivation: The C5-fluoro group (via inductive withdrawal) and the C1-methyl ester (via resonance/inductive withdrawal) pull electron density away from the aromatic ring, rendering the aniline nitrogen less nucleophilic than a standard aliphatic amine or unsubstituted aniline[3][4].
Chemoselectivity Risks: The C1-methyl ester is susceptible to hydrolysis or transesterification if subjected to harsh aqueous bases or highly nucleophilic alcoholic solvents at elevated temperatures.
Fig 1. Reactivity map of Methyl 3-amino-5-fluoro-4-methylbenzoate highlighting N-alkylation barriers.
Reagent Selection Matrix
Because direct alkylation with alkyl halides often leads to over-alkylation (forming quaternary salts) or requires bases that threaten the ester group, Reductive Amination is the premier strategy for controlled mono-alkylation of hindered anilines[4][5].
To overcome the poor nucleophilicity of this specific aniline, the formation of the intermediate imine/iminium must be forced using Lewis acids or dehydrating agents before reduction[3].
Strategy
Reagent System
Additives Required
Chemoselectivity (Ester)
Ideal Use Case
Mild Reductive Amination
NaBH(OAc)₃ + Aldehyde/Ketone
Ti(OiPr)₄ or AcOH
Excellent (Neutral/Mild)
Mono-alkylation with primary/secondary alkyl groups.
Aggressive Reductive Amination
NaCNBH₃ + Aldehyde/Ketone
TMSCl or TMSOTf
Good (Requires careful quench)
Highly sterically congested ketones.
Direct SN2 Alkylation
Alkyl Iodide/Triflate
Cs₂CO₃ or DIPEA
Moderate (Risk of hydrolysis)
Methylation (MeI) or when carbonyl partners are unavailable.
Mechanistic Pathway: Lewis Acid-Mediated Reductive Amination
When reacting Methyl 3-amino-5-fluoro-4-methylbenzoate with an aldehyde or ketone, the initial nucleophilic addition is exceptionally slow. Adding Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual causality: it acts as a Lewis acid to activate the carbonyl carbon, and it acts as a water scavenger to drive the equilibrium toward the imine[4]. Subsequent reduction with Sodium triacetoxyborohydride [NaBH(OAc)₃] is highly selective for the protonated iminium ion over the unreacted carbonyl, preventing competitive reduction of the aldehyde/ketone[5].
Fig 2. Mechanistic workflow of Lewis acid-mediated reductive amination for hindered anilines.
Experimental Protocols
Protocol A: Controlled Mono-Alkylation via Reductive Amination
Self-validating design: This protocol uses Ti(OiPr)₄ to ensure imine formation prior to the addition of the hydride source, preventing premature reduction of the aldehyde.
Aldehyde or Ketone (1.2 eq for aldehydes; 2.0 eq for ketones)
Titanium(IV) isopropoxide[Ti(OiPr)₄] (1.5 eq)
Sodium triacetoxyborohydride[NaBH(OAc)₃] (2.0 eq)
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
Step-by-Step Procedure:
System Purge: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 5 minutes.
Imine Formation: Dissolve the aniline (183.18 mg) and the carbonyl compound in 10 mL of anhydrous DCE. Add Ti(OiPr)₄ (1.5 eq) dropwise via syringe at room temperature.
Maturation: Stir the reaction mixture at room temperature for 6–12 hours. Validation Check: Remove a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS to confirm the disappearance of the starting aniline and formation of the imine mass [M+H].
Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.0 eq) in three portions over 15 minutes to control the exothermic hydride transfer.
Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Quench & Workup: Dilute the mixture with EtOAc (20 mL) and carefully add 10 mL of saturated aqueous NaHCO₃. Critical Step: To break the resulting titanium dioxide emulsion, add 10 mL of saturated Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1 hour until two clear layers form.
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Direct SN2 Alkylation (For N-Methylation or Benzylation)
Self-validating design: Utilizing Cesium Carbonate (Cs₂CO₃) provides sufficient basicity to deprotonate the hindered aniline without causing ester hydrolysis, which is common with NaOH or KOH.
Alkyl Iodide (e.g., Methyl Iodide) (1.1 eq for mono-alkylation)
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Step-by-Step Procedure:
Preparation: In an oven-dried vial, combine the aniline (1.0 eq) and finely powdered Cs₂CO₃ (1.5 eq) in 5 mL of anhydrous DMF.
Electrophile Addition: Cool the suspension to 0 °C. Add the alkyl iodide (1.1 eq) dropwise.
Reaction: Seal the vial and stir at room temperature for 16 hours. Validation Check: Monitor by TLC (UV detection). If di-alkylation is observed (a higher R_f spot), halt the reaction immediately.
Workup: Quench with ice water (15 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Troubleshooting & Field Insights
Incomplete Imine Formation: If LC-MS shows unreacted starting material during Protocol A, the steric bulk of the C4-methyl group is resisting condensation. Switch the Lewis acid from Ti(OiPr)₄ to Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq catalytic) to aggressively drive water elimination[3][4].
Ester Cleavage: If the M-14 mass (loss of methyl from the ester) is detected, ensure that all solvents are strictly anhydrous and avoid temperatures above 50 °C when using basic conditions (Protocol B).
Over-alkylation: In direct alkylation, the secondary amine product is often more nucleophilic than the primary aniline starting material. To strictly enforce mono-alkylation, Reductive Amination (Protocol A) is structurally self-limiting and should be prioritized.
Procedure for converting Methyl 3-amino-5-fluoro-4-methylbenzoate to acid
An Application Note and Protocol for the Synthesis of 3-amino-5-fluoro-4-methylbenzoic acid via Saponification Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-proven pro...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of 3-amino-5-fluoro-4-methylbenzoic acid via Saponification
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the conversion of Methyl 3-amino-5-fluoro-4-methylbenzoate to its corresponding carboxylic acid, 3-amino-5-fluoro-4-methylbenzoic acid. The primary method detailed is base-catalyzed hydrolysis (saponification), a robust and high-yielding procedure for cleaving methyl esters. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental procedures, purification techniques, and analytical characterization of the final product.
Introduction and Scientific Principle
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Methyl 3-amino-5-fluoro-4-methylbenzoate is a versatile building block, and its hydrolysis to 3-amino-5-fluoro-4-methylbenzoic acid unlocks new avenues for molecular elaboration, such as amide bond formation.
The selected method, saponification, is the hydrolysis of an ester under basic conditions.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion (⁻OCH₃) as the leaving group.[2] In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or excess hydroxide) to form a stable carboxylate salt.[1] This acid-base reaction is the thermodynamic driving force that renders the overall process essentially irreversible.[3] A final acidification step during the work-up is required to protonate the carboxylate salt and yield the desired carboxylic acid.[4]
While acid-catalyzed hydrolysis is also a viable method, saponification is often preferred for its efficiency and the typically cleaner reaction profiles observed for substrates of this nature.[5][6]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate using Lithium Hydroxide (LiOH), a reagent of choice for complex substrates, known for its high yields and selectivity.[6][7]
The hydrolyzing agent. An excess is used to drive the reaction.
Tetrahydrofuran (THF)
Anhydrous
Merck
Co-solvent to ensure solubility of the starting ester.
Methanol (MeOH)
ACS Reagent Grade
Fisher Scientific
Co-solvent to aid solubility.
Deionized Water (H₂O)
High Purity
---
Solvent for LiOH.
Hydrochloric Acid (HCl)
1M or 2M solution
VWR
For acidification during work-up.
Ethyl Acetate (EtOAc)
ACS Reagent Grade
---
Extraction solvent.
Sodium Chloride Solution (Brine)
Saturated
---
Used in work-up to break emulsions and remove water.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
ACS Reagent Grade
---
Drying agent for the organic phase.
Step-by-Step Procedure
Reaction Setup:
To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq).
Add a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water, typically in a ratio of 3:1:1. A common starting concentration is ~0.1-0.2 M.
Begin stirring the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.
Saponification Reaction:
4. In a separate beaker, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 - 4.0 eq) in the water portion of the solvent mixture.
5. Add the aqueous LiOH solution to the stirring solution of the ester.
6. Stir the reaction mixture at room temperature. The reaction progress should be monitored to determine completion.
Reaction Monitoring:
7. Monitor the reaction every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
TLC System: A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The product (acid) will have a lower Rf value (be more polar) than the starting material (ester).
HPLC System: A reverse-phase C18 column with a gradient of acetonitrile/water with 0.1% formic acid can be used.[9]
The reaction is typically complete within 4-12 hours, depending on the scale and substrate concentration.
Work-up and Isolation:
9. Once the reaction is complete (consumption of starting material), remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
10. To the remaining aqueous residue, add an equal volume of water to ensure the lithium carboxylate salt is fully dissolved.
11. Cool the aqueous solution in an ice bath (0-5 °C).
12. Slowly add 1M HCl solution dropwise while stirring vigorously. The product, 3-amino-5-fluoro-4-methylbenzoic acid, will precipitate out as a solid as the solution becomes acidic.
13. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 4-5 to ensure complete protonation.
14. Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
15. Dry the solid product under vacuum to a constant weight.
Alternative Work-up (for non-precipitating products):
16. If the product does not precipitate or is an oil, perform a liquid-liquid extraction. After acidification, extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate (EtOAc).
17. Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.[10]
18. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
19. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Workflow Visualization
Caption: Workflow for the saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate.
Purification and Characterization
Purification
The crude product obtained from this procedure is often of high purity. However, if further purification is required, recrystallization is the method of choice.
Solvent System: A suitable solvent system for recrystallization could be an ethanol/water or acetone/water mixture.[11] Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to induce crystallization of the pure product.
Analytical Characterization
To confirm the identity and purity of the final product, 3-amino-5-fluoro-4-methylbenzoic acid, the following analytical techniques are recommended:
Technique
Expected Observations
Melting Point
A sharp melting point consistent with the literature value indicates high purity.
¹H NMR
Disappearance of the methyl ester singlet (around 3.8-3.9 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Aromatic and methyl protons should remain, possibly with minor shifts.
¹³C NMR
The ester carbonyl carbon signal (~165-170 ppm) will shift slightly to the carboxylic acid carbonyl region (~170-175 ppm). The methyl ester carbon signal (~52 ppm) will disappear.
Infrared (IR) Spec.
Disappearance of the C-O stretch of the ester. Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. The C=O stretch may shift slightly.
Mass Spec. (MS)
The molecular ion peak should correspond to the molecular weight of the product (C₈H₈FNO₂: 169.16 g/mol ).
General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Lithium Hydroxide (LiOH): Corrosive and can cause severe skin and eye burns. Avoid inhalation of dust.
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF.
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care, especially during the neutralization step, which can be exothermic.
The saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate using lithium hydroxide provides a reliable and efficient route to the corresponding carboxylic acid. This protocol is robust and scalable, offering high yields of a key intermediate for pharmaceutical and chemical research. Careful monitoring of the reaction and a controlled acidic work-up are critical for achieving optimal results.
References
Brainly. (2024, January 4). Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
Journal of the Chemical Society B.
Toppr.
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
Yung-Jato, L. L., Durie, P. R., & Soldin, S. J. (1983). Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical Chemistry, Oxford Academic.
OperaChem. (2024, April 27).
SIELC Technologies.
Al-Enizi, M. M., & Al-Tamrah, S. A. (2020). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology.
Chemistry Stack Exchange. (2020, July 19).
Plaçais, C., Donnard, M., Panossian, A., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915-4919.
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
Chemistry LibreTexts. (2026, January 30). 11.
Chem-contract. (2026, March 4). 3-Amino-5-fluoro-4-methylBenzoic acid ethyl ester (CAS 713-47-3).
ResearchGate.
Chemistry LibreTexts. (2026, February 26).
Khan, S., & Kumar, S. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1788.
ACS GCI Pharmaceutical Roundtable. (2026, February 26). Bases Reagent Guide.
Ashenhurst, J. (2022, October 27).
The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13).
PraxiLabs.
Scribd. (2022, October 15).
Mirzaei, M., & Ghasemi, J. (2012). DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ. Journal of Sharif University of Technology, 28(2), 59-65.
Application Note: Fluorinated Scaffold Synthesis Using Methyl 3-amino-5-fluoro-4-methylbenzoate in Targeted Drug Discovery
Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized, densely substituted aromatic building block. It serves as a critical central scaffold in the synthesis of advance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized, densely substituted aromatic building block. It serves as a critical central scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly small-molecule kinase inhibitors targeting p38 mitogen-activated protein kinases (MAPK) and KIT receptor tyrosine kinases[1][2]. This application note details the structural rationale, quantitative reaction optimization, and self-validating protocols for functionalizing this specialized scaffold.
Structural Rationale & Mechanistic Insights
In rational drug design, the spatial arrangement of functional groups dictates target affinity and pharmacokinetic stability. The unique 1,3,4,5-tetrasubstitution pattern of this scaffold offers distinct mechanistic advantages:
Conformational Locking (Steric Hindrance): The C4-methyl group is perfectly flanked by the C3-amine and C5-fluorine. When the C3-amine is converted into an amide or secondary amine during API synthesis, this extreme steric crowding restricts the rotation of the C-N bond. This induced atropisomerism vectors the molecule precisely into the narrow ATP-binding hinge region of kinases like p38 and KIT[1][2].
Electronic Modulation via Fluorine: The C5-fluorine exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent amine, reducing its basicity and thereby mitigating off-target hERG liability (a common issue with basic amines). Furthermore, the C-F bond blocks CYP450-mediated oxidative metabolism at the C5 position, significantly extending the biological half-life of the resulting drug[3].
Orthogonal Synthetic Handles: The molecule provides two highly orthogonal handles: a nucleophilic C3-aniline and an electrophilic C1-methyl ester, allowing for sequential, highly controlled derivatization without the need for complex protecting group strategies[4].
Retrosynthetic Pathway & Target Application
This scaffold is predominantly utilized in a divergent synthesis model. The primary amine is typically subjected to Buchwald-Hartwig cross-coupling or amidation with a heteroaryl halide/acid (e.g., pyrazine or thiazole derivatives). Subsequently, the methyl ester is saponified and coupled with a secondary amine or cyclopropylamine to form the final API[1].
Caption: Divergent synthetic pathway of Methyl 3-amino-5-fluoro-4-methylbenzoate to final kinase inhibitors.
Quantitative Data: Reaction Optimization
The steric bulk around the C3-amine makes standard nucleophilic aromatic substitution (SNAr) or standard cross-coupling sluggish. To ensure a self-validating and high-yielding protocol, extensive optimization of the Buchwald-Hartwig coupling is required. BrettPhos is uniquely suited here as its bulky dialkylamino and triisopropylphenyl groups prevent the formation of off-cycle palladium bis-ligand complexes, driving the mono-arylation of sterically hindered primary amines.
Table 1: Optimization of C3-Amine Buchwald-Hartwig Coupling with 2-Chloropyrazine
Catalyst / Ligand System
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Causality / Observation
Pd2(dba)3 / Xantphos
Cs2CO3
Dioxane
100
65%
Moderate yield; bidentate ligand struggles with C4-methyl steric bulk.
Pd(OAc)2 / BINAP
K2CO3
Toluene
110
42%
Sluggish reaction; incomplete conversion after 24 hours.
Poor yield; strong alkoxide base caused extensive C1-ester cleavage.
Experimental Protocols
The following methodologies provide a self-validating system. The causality of each step is detailed to ensure reproducibility across different laboratory environments.
Caption: Step-by-step experimental workflow for the dual-functionalization of the fluorinated scaffold.
Protocol A: Buchwald-Hartwig Cross-Coupling of the C3-Amine
Objective: Couple Methyl 3-amino-5-fluoro-4-methylbenzoate with a heteroaryl chloride (e.g., to form the core of a KIT inhibitor)[2].
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 equiv, 10 mmol), the heteroaryl chloride (1.1 equiv, 11 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous Cs2CO3 (2.0 equiv, 20 mmol).
Causality: Cs2CO3 is selected over NaOtBu to prevent premature saponification or transesterification of the C1-methyl ester.
Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.
Solvent Addition: Add anhydrous t-amyl alcohol (0.2 M, 50 mL) via syringe.
Causality:t-Amyl alcohol provides excellent solubility for the polar starting materials while maintaining a high boiling point for the 90°C reaction, without acting as a nucleophile.
Reaction: Stir the mixture at 90°C for 12 hours. Monitor via LC-MS. The reaction is complete when the starting aniline mass (m/z 184 [M+H]+) is consumed.
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the N-aryl intermediate.
Protocol B: Mild Saponification of the C1-Methyl Ester
Objective: Hydrolyze the ester to a carboxylic acid to prepare for the final amide coupling of the kinase inhibitor[1].
Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, 5 mmol) in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M, 50 mL).
Causality: The mixed solvent system ensures that both the lipophilic organic intermediate (THF/MeOH) and the inorganic base (H2O) remain in a homogenous single phase, preventing biphasic reaction stalling.
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 equiv, 15 mmol) in one portion.
Causality: LiOH is a mild base. Conducting this at room temperature prevents any potential base-catalyzed defluorination at the C5 position, preserving the critical C-F bond.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (stain with bromocresol green to visualize the carboxylic acid).
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and cool to 0°C in an ice bath.
Acidification: Slowly add 1M HCl dropwise until the pH reaches 3.0. A dense precipitate will form.
Causality: The careful pH adjustment ensures the carboxylic acid is fully protonated and precipitates out of the aqueous phase, while avoiding over-acidification which could protonate the newly formed heteroaryl amine and pull the product back into the aqueous layer.
Filtration: Filter the solid via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum at 45°C overnight to yield the final functionalized API scaffold.
Technical Support Center: Synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate
Introduction This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate, a key intermediate in pharmaceutical develo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate, a key intermediate in pharmaceutical development. As direct literature for this specific molecule is sparse, this guide is built upon established principles of organic synthesis for analogous substituted anilines and benzoates. The protocols and troubleshooting advice are designed to be self-validating, empowering researchers to diagnose and resolve common experimental challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. A common synthetic route involves the nitration of 3-fluoro-4-methylbenzoic acid, followed by esterification and then reduction of the nitro group.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for Methyl 3-amino-5-fluoro-4-methylbenzoate.
Issue 1: Low Yield or No Reaction during Nitration (Step 1)
Question: My nitration of 3-fluoro-4-methylbenzoic acid is giving very low yields or returning only starting material. What are the likely causes and how can I fix it?
Answer:
This is a common issue in the electrophilic aromatic substitution of deactivated or moderately activated rings. The key is controlling the reaction conditions and understanding the directing effects of the substituents.
Potential Cause 1: Insufficiently Strong Nitrating Agent.
Explanation: The combination of a deactivating carboxyl group and a deactivating fluoro group (both meta-directing) outweighs the activating effect of the methyl group (ortho, para-directing). A standard nitric acid solution may not be potent enough.
Solution: Use a stronger nitrating mixture. A mixture of fuming nitric acid in concentrated sulfuric acid at 0-5 °C is recommended. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the ring's deactivation.
Potential Cause 2: Incorrect Reaction Temperature.
Explanation: Nitration is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products, including dinitrated species or oxidative decomposition of the starting material. Conversely, if the temperature is too low, the activation energy barrier may not be overcome.
Solution: Maintain strict temperature control. Perform the addition of the benzoic acid derivative to the nitrating mixture slowly, ensuring the internal temperature does not exceed 5-10 °C. Use an ice/salt bath for cooling.
Potential Cause 3: Formation of Regioisomers.
Explanation: While the desired product is 5-fluoro-4-methyl-3-nitrobenzoic acid, there is a possibility of forming the 2-nitro isomer. The directing effects of the substituents must be carefully considered. The -COOH and -F groups direct meta, and the -CH₃ group directs ortho and para. The desired C3 position is meta to both -COOH and -F, and ortho to -CH₃, making it sterically and electronically favored. However, unfavorable conditions can lead to a mixture.
Solution: Confirm the regiochemistry using NMR. The proton on C6 of the desired product will appear as a doublet due to coupling with the fluorine atom. In-process monitoring with TLC or LC-MS can help track the formation of the desired product versus isomers.
Troubleshooting Logic: Nitration Step
Caption: Decision tree for troubleshooting the nitration step.
Issue 2: Incomplete Reduction or Side Product Formation (Step 3)
Question: During the reduction of the nitro group, my reaction is sluggish, or I am observing significant side products. What is happening?
Answer:
The reduction of an aromatic nitro group is a powerful and versatile reaction, but it can be prone to issues if not controlled properly.
Potential Cause 1: Inefficient Reducing Agent or Catalyst.
Explanation: While several methods can reduce a nitro group (e.g., catalytic hydrogenation, metal/acid reduction), the choice of reagent is critical, especially with other functional groups present. For instance, catalytic hydrogenation with Pd/C is very clean but can be slow and is sensitive to catalyst poisoning.
Solution: A robust and widely used method is the reduction with tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl, often with ethanol as a co-solvent. This method is generally high-yielding and tolerant of many functional groups. Ensure you use a sufficient stoichiometric excess of SnCl₂ (typically 3-5 equivalents).
Potential Cause 2: Formation of Azo or Azoxy Compounds.
Explanation: Incomplete reduction can lead to the formation of dimeric side products like azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds, especially under neutral or basic conditions. These are often brightly colored and can complicate purification.
Solution: Maintain a strongly acidic environment throughout the reaction. The acidic conditions ensure the reaction proceeds fully to the desired aniline. After the reaction is complete, careful neutralization with a base (e.g., NaOH or NaHCO₃ solution) is required to precipitate the tin salts and isolate the free amine product.
Potential Cause 3: Hydrolysis of the Ester Group.
Explanation: If the reduction is carried out under harsh acidic conditions and at elevated temperatures for a prolonged period, the methyl ester group can undergo hydrolysis back to the carboxylic acid.
Solution: Monitor the reaction progress closely using TLC or LC-MS. Aim for the shortest reaction time necessary for complete conversion of the nitro group. Keep the reaction temperature moderate (e.g., 50-70 °C) unless a higher temperature is required to drive the reaction to completion.
Table: Comparison of Reduction Methods
Method
Reagents
Pros
Cons
Metal/Acid
SnCl₂, HCl in EtOH
High yield, functional group tolerance, reliable.
Generates significant tin waste.
Catalytic Hydrogenation
H₂ (g), Pd/C in MeOH/EtOAc
Very clean, no metal waste.
Catalyst can be poisoned, requires specialized equipment.
Iron/Acid
Fe powder, HCl/AcOH
Inexpensive, environmentally benign.
Can be slower, requires vigorous stirring.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of the nitrobenzoic acid intermediate (Step 2)?
A1: Fischer esterification is the most straightforward and cost-effective method. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium, so using methanol as the solvent drives the reaction towards the product. A typical procedure would involve refluxing for 4-16 hours until TLC analysis shows complete consumption of the starting material.
Q2: How should I monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.
Solvent System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. You may need to vary the ratio to achieve good separation (e.g., 30:70 Ethyl Acetate/Hexanes).
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be helpful, especially for the amine product.
For more precise analysis, especially for checking isomer purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the key safety precautions for this synthesis?
A3:
Nitration: The use of concentrated nitric and sulfuric acids is extremely hazardous. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Add reagents slowly and control the temperature carefully to prevent runaway reactions.
Hydrogenation: If using catalytic hydrogenation, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon (Pd/C) catalyst can be pyrophoric (ignite spontaneously in air) when dry. Handle it as a slurry in a solvent.
General: Handle all organic solvents in a well-ventilated area. Consult the Safety Data Sheet (SDS) for every chemical used.
Q4: What are the expected NMR spectral features for the final product?
A4: For Methyl 3-amino-5-fluoro-4-methylbenzoate, you should expect to see:
¹H NMR:
A singlet for the methyl ester protons (~3.9 ppm).
A singlet for the aromatic methyl group protons (~2.2 ppm).
A broad singlet for the amine (-NH₂) protons (~4.0-5.0 ppm, can exchange with D₂O).
Two aromatic protons in the region of 6.5-7.5 ppm, which will appear as doublets or doublet of doublets due to coupling with the fluorine atom.
¹³C NMR: Distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling visible), and the two methyl carbons.
¹⁹F NMR: A singlet is expected for the single fluorine atom.
Part 3: Experimental Protocol Example
Step 3: Reduction of Methyl 5-fluoro-4-methyl-3-nitrobenzoate
This protocol is a representative example based on standard literature procedures for nitro group reduction.
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-fluoro-4-methyl-3-nitrobenzoate (1.0 eq) and ethanol (10 mL per gram of starting material).
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
Acidification: Slowly add concentrated hydrochloric acid (5.0 eq) to the mixture. The reaction may be exothermic.
Heating: Heat the reaction mixture to 70 °C and stir for 2-4 hours.
Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes) until the starting material spot has completely disappeared.
Work-up:
Cool the reaction mixture to room temperature and then place it in an ice bath.
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 3M NaOH solution until the pH is basic (~8-9). A thick white precipitate of tin salts will form.
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude amine can be purified by column chromatography on silica gel if necessary.
References
Title: Strategic Application of Directing Groups in the Synthesis of Polysubstituted Aromatic Compounds.
Source: Chemical Reviews, American Chemical Society.
URL: [Link]
Title: The Fischer Esterification.
Source: Comprehensive Organic Name Reactions and Reagents, Wiley.
URL: [Link]
Title: Safety in the Chemistry Laboratory.
Source: Journal of Chemical Education, American Chemical Society.
URL: [Link]
Optimization
Solving solubility issues with Methyl 3-amino-5-fluoro-4-methylbenzoate
Welcome to the Technical Support Center for Methyl 3-amino-5-fluoro-4-methylbenzoate . As a highly functionalized aromatic building block, this compound is frequently utilized in drug discovery and organic synthesis [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 3-amino-5-fluoro-4-methylbenzoate .
As a highly functionalized aromatic building block, this compound is frequently utilized in drug discovery and organic synthesis [1]. However, its unique structural features—specifically the combination of a rigid benzene ring, an electron-withdrawing fluorine atom, and a methyl ester—create significant solubility challenges.
This guide is designed by application scientists to help you understand the physicochemical causality behind these issues and provide field-proven, self-validating protocols to overcome them.
Physicochemical Profiling
To troubleshoot solubility, we must first understand the molecular forces at play. The table below summarizes the quantitative and structural data that dictate the compound's behavior in solution.
Property
Value
Mechanistic Implication for Solubility
Molecular Formula
C9H10FNO2
Small molecular weight (183.18 g/mol ) allows for high diffusivity once dissolved.
Physical State
Pale-yellow solid
High crystal lattice energy requires significant solvation energy to break apart.
Functional Groups
Primary amine, fluoro, methyl ester
The amine can act as a hydrogen-bond donor, while the ester/fluoro act as acceptors, leading to strong intermolecular self-association.
Estimated pKa (Amine)
< 3.0
Electron-withdrawing groups (F, ester) drastically reduce the basicity of the aniline nitrogen. It remains neutral (unprotonated) at physiological pH.
Lipophilicity
High
The fully neutral state at pH 7.4 drives hydrophobic aggregation in aqueous media.
Mechanistic Troubleshooting FAQs
Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS pH 7.4)?The Causality: This is a classic case of hydrophobic aggregation. While dimethyl sulfoxide (DMSO) perfectly solvates the neutral molecule by disrupting its intermolecular hydrogen bonds [5], aqueous buffers cannot. Because the electron-withdrawing fluorine and ester groups lower the pKa of the primary amine to below 3.0, the molecule does not protonate at pH 7.4. Lacking an ionic charge to interact with water, the hydrophobic aromatic cores rapidly stack and precipitate.
The Solution: You must either lower the pH drastically (to force protonation) or use a micellar/co-solvent system to shield the hydrophobic core from water.
Q2: How can I optimize the formulation for cell-based assays without exceeding the 1% DMSO toxicity limit?The Causality: Cells cannot tolerate high concentrations of organic solvents, but the compound requires a non-polar environment to remain in solution.
The Solution: Implement a "co-solvent cascade." By stepping down the polarity gradually using biocompatible excipients like PEG400 (a co-solvent) and Tween-80 (a surfactant), you create micro-emulsions or micelles that trap the compound in a solvated state before introducing the bulk aqueous phase.
Q3: During organic synthesis (e.g., amidation), the compound fails to dissolve completely in standard solvents like DCM or Toluene. What are the alternatives?The Causality: The primary amine and the methyl ester can form strong intermolecular hydrogen bonds, creating a stable, rigid crystal lattice that non-polar solvents like Toluene cannot break.
The Solution: Switch to polar aprotic solvents such as DMF, DMAc, or NMP. These solvents act as strong hydrogen-bond acceptors, breaking the compound's self-association and driving it into the liquid phase. Gentle heating (40–50 °C) provides the thermodynamic energy needed to overcome the initial lattice energy.
Solubilization Workflows & State Transitions
Diagram 1: Decision tree for troubleshooting Methyl 3-amino-5-fluoro-4-methylbenzoate solubility.
Diagram 2: pH-dependent chemical state transition and its direct effect on aqueous solubility.
Validated Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Profiling via Laser Nephelometry
To accurately determine the exact concentration at which the compound crashes out of solution, use laser nephelometry. This method is self-validating because it directly measures the light scattering caused by the formation of insoluble particulates [2, 3].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of Methyl 3-amino-5-fluoro-4-methylbenzoate in 100% molecular-biology grade DMSO.
Dilution Series: In a V-bottom plate, create a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).
Plate Setup: Transfer 2 µL of each DMSO dilution into a flat-bottom 96-well or 384-well microtiter plate [4].
Buffer Addition: Rapidly dispense 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into each well. This yields a final DMSO concentration of 1% and a compound concentration range of 1 µM to 100 µM.
Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).
Measurement: Scan the plate using a laser nephelometer.
Data Analysis: Plot the intensity of scattered light (Counts) versus compound concentration. The "kick-off" point—where the baseline scattering sharply increases—represents the absolute kinetic solubility limit of the compound in that specific buffer.
Protocol B: Biocompatible Co-Solvent Formulation (For In Vitro Assays)
If Protocol A reveals that the compound is insoluble at your required assay concentration, use this formulation protocol to force it into a solvated state without using toxic levels of DMSO.
Step-by-Step Methodology:
Initial Solvation: Weigh the required amount of Methyl 3-amino-5-fluoro-4-methylbenzoate into a glass vial. Add DMSO to achieve 5% of the final target volume. Vortex vigorously until the solid is completely dissolved and the solution is optically clear.
Co-solvent Addition: Add PEG400 to achieve 40% of the final volume. Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure homogeneous mixing.
Surfactant Addition: Add Tween-80 to achieve 5% of the final volume. Vortex for 1 minute. The Tween-80 will form micelles that encapsulate the hydrophobic compound.
Aqueous Dilution: Slowly add warm (37°C) Saline (0.9% NaCl) or assay buffer dropwise to make up the remaining 50% of the volume. Critical Step: You must vortex continuously during this addition to prevent localized zones of high water concentration, which would cause irreversible precipitation.
Validation: The final solution (5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline) should be completely transparent. If turbidity is observed, the compound has precipitated, and the concentration must be lowered.
References
PubChemLite - Methyl 3-amino-5-fluoro-4-methylbenzoate (C9H10FNO2) . Université du Luxembourg. Available at:[Link]
Kinetic Solubility Assays Protocol . AxisPharm. Available at: [Link]
Determination of Kinetic Solubility . Bio-protocol. Available at: [Link]
Kinetic solubility automated screen . BMG LABTECH. Available at:[Link]
DMSO Solubility Assessment for Fragment-Based Screening . ResearchGate. Available at:[Link]
Troubleshooting
Minimizing side reactions in Methyl 3-amino-5-fluoro-4-methylbenzoate hydrolysis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges of hydrolyzing Methyl 3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges of hydrolyzing Methyl 3-amino-5-fluoro-4-methylbenzoate .
This substrate presents a unique chemoselectivity challenge: you must cleave the methyl ester without triggering the oxidation of the electron-rich aniline moiety or inducing nucleophilic aromatic substitution (SNAr) at the fluorinated position. The following guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity isolation of 3-amino-5-fluoro-4-methylbenzoic acid.
Part 1: Quantitative Data & Condition Selection
To establish a baseline, we must compare how different hydrolysis environments impact the stability of the functional groups on your specific aromatic ring.
Table 1: Comparison of Hydrolysis Conditions and Side Reaction Profiles
Hydrolysis Method
Reagents & Solvent
Temp
Aniline State
Dominant Side Reaction
Typical Yield
Harsh Basic
NaOH/KOH, H₂O/EtOH
80°C
Free base (-NH₂)
Oxidation (Tars), Defluorination
< 40%
Mild Basic
LiOH, THF/MeOH/H₂O
20°C
Free base (-NH₂)
Minimal (if degassed)
85–95%
Acidic
6M HCl, 1,4-Dioxane
100°C
Protonated (-NH₃⁺)
None (Highly stable)
80–90%
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my reaction mixture turn dark brown or black during basic hydrolysis?A1: This is a classic symptom of aniline oxidation. Under basic conditions, the primary amine (-NH₂) is in its free-base form, which strongly donates electron density into the aromatic ring. This electron-rich system is highly susceptible to one-electron oxidation by atmospheric oxygen, forming a radical cation that rapidly degrades into highly colored benzoquinones or polymeric "tars"[1].
Causality & Fix: To prevent this, you must either remove the oxidant (sparge solvents with Argon/N₂ to degas) or remove the electron density from the ring (switch to acidic hydrolysis where the amine becomes a protonated, electron-withdrawing -NH₃⁺ group).
Q2: I am detecting a mass corresponding to [M-F+OH] in my LC-MS. How do I prevent defluorination?A2: You are observing Nucleophilic Aromatic Substitution (SNAr). Although the fluorine atom is meta to the ester (which provides less resonance stabilization than an ortho/para relationship), the cumulative electron-withdrawing effect of the ester and the high electronegativity of fluorine can still permit hydroxide attack under forcing conditions (e.g., refluxing NaOH)[2].
Causality & Fix: Shift from thermodynamic to kinetic control. Use Lithium Hydroxide (LiOH) at room temperature. The Li⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen. This selectively increases the electrophilicity of the ester carbon, allowing hydrolysis to occur at 20°C—a temperature far too low to overcome the activation energy barrier for SNAr[3].
Q3: How do I efficiently isolate the product from the aqueous phase without losing yield to water solubility?A3: Your product, 3-amino-5-fluoro-4-methylbenzoic acid, is an amphoteric molecule (a zwitterion) containing both a basic amine (pKa ~4.5) and an acidic carboxylic acid (pKa ~3.5).
Causality & Fix: The isolation step is a self-validating system based on the isoelectric point (pI). If you adjust the aqueous phase exactly to pH 4.0, the molecule achieves a net-zero charge, minimizing its hydration sphere and forcing it to precipitate out of the aqueous phase. If the pH drifts too low (<2) or too high (>6), the molecule becomes charged and remains dissolved, destroying your yield.
Part 3: Mechanistic Workflows
Fig 1: Reaction pathways and side-reaction triggers during ester hydrolysis.
Fig 2: Mechanistic basis of pH-dependent aniline oxidation versus protection.
Part 4: Validated Experimental Protocols
Protocol A: Mild Basic Hydrolysis (Kinetic Control Method)
Best for rapid processing when inert atmosphere equipment is available.
Solvent Preparation: Prepare a 3:1:1 (v/v/v) mixture of THF, Methanol, and Deionized Water. Sparge the solvent mixture with Argon for 15 minutes to displace dissolved oxygen.
Reagent Addition: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 equiv) in the degassed solvent at 0°C. Add LiOH monohydrate (2.0 equiv) in one portion.
Reaction: Remove the ice bath and allow the mixture to stir at 20°C under an Argon balloon.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The reaction should remain pale yellow. If the solution begins turning dark brown, oxygen has breached the system.
Workup: Once the starting material is consumed (typically 4–6 hours), concentrate the mixture under reduced pressure to remove THF and Methanol.
Isoelectric Precipitation: Cool the remaining aqueous phase to 0°C. Dropwise, add 1M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4.0. A dense white/pale-yellow precipitate will form.
Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.
Best for scale-up or when rigorous exclusion of oxygen is impractical.
Reaction Setup: Suspend the ester (1.0 equiv) in a 1:1 mixture of 6M aqueous HCl and 1,4-Dioxane.
Reflux: Heat the mixture to 100°C. Under these conditions, the amine is immediately protonated to the anilinium ion, rendering it completely inert to air oxidation.
Monitoring: Stir at reflux for 12–16 hours. Monitor by LC-MS (TLC is difficult due to the highly polar anilinium salt).
Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the Dioxane and excess HCl gas.
Neutralization: Redissolve the crude hydrochloride salt in a minimal amount of water. Slowly add saturated aqueous Sodium Acetate (a mild base) until the pH reaches 4.0.
Isolation: Collect the resulting zwitterionic precipitate via vacuum filtration and dry overnight.
Common Organic Chemistry. Ester to Acid (NaOH + THF/MeOH/H2O). Common Organic Chemistry. URL:[Link]
Optimization
Technical Support Center: Optimizing Reaction Temperature for Methyl 3-amino-5-fluoro-4-methylbenzoate Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross-coupling of Methyl 3-amino-5-f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross-coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate .
This aniline derivative presents a classic chemical paradox: its extreme electronic deactivation and steric hindrance demand high-temperature forcing conditions, yet its base-sensitive methyl ester moiety rapidly degrades under those exact conditions if the reaction environment is not perfectly calibrated.
Diagnostic Workflow: Temperature & Base Optimization
Before diving into specific troubleshooting steps, use the following diagnostic logic tree to identify why your Buchwald-Hartwig C–N cross-coupling might be failing and how to adjust your thermal parameters.
Diagnostic workflow for temperature and base optimization in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why does the coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate stall at standard temperatures (60–80 °C)?
A1: The stalling is a direct result of the substrate's structural topology. The amino group at the 3-position is sterically encumbered by the adjacent 4-methyl group. Furthermore, the electron-withdrawing 5-fluoro and 1-methyl ester groups drastically reduce the nucleophilicity of the amine via inductive effects. Consequently, the oxidative addition and subsequent reductive elimination steps in the Buchwald-Hartwig catalytic cycle face exceptionally high activation energy barriers. Standard temperatures (60–80 °C) do not provide sufficient thermal energy to overcome these barriers, requiring elevated temperatures (typically 90–110 °C) to drive the reaction forward[1].
Q2: If I increase the temperature to 110 °C to overcome the activation barrier, I see significant degradation. What is happening?
A2: At elevated temperatures, the methyl ester group becomes highly susceptible to side reactions, particularly if strong bases like sodium tert-butoxide (NaOtBu) are used. Strong bases will rapidly cause ester hydrolysis or transamidation, especially if trace moisture is present in the solvent[2]. To preserve base-sensitive functional groups like esters, it is critical to use milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[3]. Because these bases are weaker, the reaction inherently demands higher temperatures (95–105 °C) to proceed effectively[2].
Q3: How do I balance catalyst activation, conversion, and ester preservation?
A3: The solution lies in the synergistic pairing of a mild base with a highly active, sterically demanding ligand. Using a biaryl phosphine ligand like BrettPhos or XPhos with a Pd(0) precatalyst lowers the activation energy required for the reductive elimination of hindered substrates[3]. By employing K₃PO₄ or Cs₂CO₃ in a non-polar solvent like anhydrous 1,4-dioxane or toluene, you can safely elevate the reaction temperature to 100 °C without compromising the methyl ester[4].
Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, base selection, and yield when coupling Methyl 3-amino-5-fluoro-4-methylbenzoate with a standard aryl bromide.
Temperature (°C)
Base
Ligand
Solvent
Conversion (%)
Major Byproduct / Failure Mode
80
NaOtBu
BINAP
Toluene
45%
Ester Hydrolysis (~30%)
100
NaOtBu
BINAP
Toluene
15%
Complete Ester Cleavage (>70%)
80
Cs₂CO₃
BrettPhos
1,4-Dioxane
35%
Unreacted Starting Material (Stalling)
100
Cs₂CO₃
BrettPhos
1,4-Dioxane
>95%
None (Trace Homocoupling)
110
K₃PO₄
XPhos
Toluene
92%
Trace Dehalogenation
Self-Validating Experimental Protocol
To ensure reproducibility and high fidelity, follow this step-by-step methodology for the Buchwald-Hartwig coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate. Every step includes a built-in validation checkpoint.
Step 1: Preparation of the Catalyst Pre-mix
In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4.5 mol%) in anhydrous, degassed 1,4-dioxane (0.2 M relative to the electrophile). Stir at room temperature for 15 minutes.
Causality: Pre-mixing allows the generation of the active LPd(0) species before introducing the deactivated aniline, preventing catalyst poisoning.
Validation Checkpoint: The solution should transition from a deep purple/red to a dark orange/brown, indicating successful ligand coordination.
Step 2: Substrate Addition
Add the aryl halide electrophile (1.0 equiv) and Methyl 3-amino-5-fluoro-4-methylbenzoate (1.2 equiv) to the active catalyst solution.
Causality: Cs₂CO₃ is a mild base that will not cleave the methyl ester, but it must be finely milled to increase the surface area, compensating for its lower solubility in 1,4-dioxane.
Validation Checkpoint: Ensure the base is completely dry (stored in a desiccator or glovebox). Trace water at 100 °C will immediately trigger ester hydrolysis, generating the carboxylic acid byproduct.
Step 4: Thermal Activation
Seal the reaction vessel and heat to 100 °C using a pre-calibrated heating block.
Causality: 100 °C provides the exact thermal energy required to overcome the steric hindrance of the ortho-methyl group and the electronic deactivation of the fluorine/ester, without crossing the thermal threshold for ester degradation.
Step 5: Reaction Monitoring
Sample the reaction at 4 hours and 12 hours via LC-MS.
Validation Checkpoint: Look for the disappearance of the aryl halide mass. Crucially, verify the absence of the hydrolyzed carboxylic acid mass (M - 14 Da from the expected product). If the acid is present, your base or solvent was wet.
Step 6: Workup
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
BenchChem.
WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Technical Support Center: Stability & Handling of Methyl 3-amino-5-fluoro-4-methylbenzoate in Acidic Conditions
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield losses or degradation when handling bifunctional b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield losses or degradation when handling bifunctional building blocks.
Methyl 3-amino-5-fluoro-4-methylbenzoate presents a classic chemical dichotomy: it contains a basic aniline group that readily protonates in acid, and a methyl ester group that is susceptible to acid-catalyzed hydrolysis. Understanding the competing kinetics of these two functional groups is the key to mastering its behavior in the lab.
Mechanistic Causality: The Dual Nature in Acid
When exposed to aqueous acidic conditions, this molecule undergoes two distinct processes governed by fundamentally different kinetic rates:
Amine Protonation (Fast & Reversible): The lone pair on the 3-amino group reacts instantaneously with protons to form a water-soluble anilinium salt. This shifts the molecule's partition coefficient drastically, pulling it out of organic solvents and into the aqueous phase .
Ester Hydrolysis (Slow & Heat-Dependent): The carbonyl oxygen of the methyl ester can also be protonated, making the carbonyl carbon highly electrophilic. Over time, water attacks this center, leading to the expulsion of methanol and the irreversible formation of 3-amino-5-fluoro-4-methylbenzoic acid .
Fig 1: Divergent chemical pathways of the compound in aqueous acidic environments.
Troubleshooting Scenarios (FAQs)
Q1: I washed my crude organic reaction mixture with 1M HCl to remove basic impurities, but my product completely disappeared from the organic phase. Did it degrade?A: It likely did not degrade immediately, but it did partition into the aqueous phase. The 3-amino group (estimated pKa ~2.5-3.0 due to the electron-withdrawing ester and fluorine) becomes fully protonated in 1M HCl (pH 0). To recover your product, you must immediately neutralize the aqueous layer with saturated NaHCO₃ to pH 8 and re-extract with Ethyl Acetate.
Q2: I left my acidic aqueous extract over the weekend. Now my LC-MS shows a major new peak with a mass of [M-14]. What happened?A: You are observing the classic signature of methyl ester hydrolysis. The exact mass of the intact ester is 183.07 Da ([M+H]⁺ = 184.08). Hydrolysis replaces the methoxy group (-OCH₃, mass 31) with a hydroxyl group (-OH, mass 17), resulting in a net loss of 14 Da ([M+H]⁺ = 170.06). Extended exposure to aqueous acid, even at room temperature, drives this degradation.
Q3: I need to cleave a Boc-protected amine elsewhere on my molecule. Can I use Trifluoroacetic Acid (TFA) without destroying this methyl ester?A: Yes, provided you maintain strictly anhydrous conditions. Acid-catalyzed ester hydrolysis requires water as a nucleophile. Treating the compound with neat TFA or TFA in anhydrous Dichloromethane (DCM) will successfully cleave the Boc group while leaving the methyl ester intact . Ensure you evaporate the TFA completely or neutralize it rapidly during the aqueous workup.
Quantitative Kinetic Data
To help you design your purification workflows, the following table summarizes the phase partitioning and hydrolytic stability of the compound across various conditions.
Use this self-validating protocol to extract the product away from neutral/acidic impurities without risking ester degradation.
Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).
Thermal Control: Cool the mixture to 0–5°C using an ice bath. Causality: Lowering the temperature drastically reduces the rate of the slow hydrolysis pathway while having a negligible effect on the instantaneous protonation pathway.
Acid Extraction: Add cold 1M HCl (1.5 eq relative to the compound) and stir vigorously for exactly 2 minutes.
Phase Separation: Separate the phases immediately. The product is now in the aqueous phase.
Immediate Neutralization: Transfer the aqueous phase directly into a flask containing a pre-chilled, vigorously stirring solution of saturated NaHCO₃ to neutralize the acid (target pH 7.5–8.0).
Recovery: Re-extract the neutralized aqueous phase with fresh Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
Validation Step: Run an aliquot of the concentrated product on TLC (Hexanes:EtOAc 7:3). The intact ester will elute at Rf ~0.5. If hydrolysis occurred, the carboxylic acid byproduct will remain stuck at the baseline (Rf 0.0).
Use this protocol if your synthetic goal is to yield 3-amino-5-fluoro-4-methylbenzoic acid.
Suspension: Suspend Methyl 3-amino-5-fluoro-4-methylbenzoate in 6M HCl (10 volumes).
Heating: Heat the suspension to reflux (approx. 100°C) for 12–16 hours. Causality: The high concentration of hydronium ions and elevated thermal energy are required to overcome the activation energy barrier of the sterically hindered tetrahedral intermediate.
Monitoring: Monitor the reaction by LC-MS until the [M+H]⁺ 184.08 peak is fully replaced by the [M+H]⁺ 170.06 peak.
Precipitation: Cool the reaction mixture to room temperature. Adjust the pH to the compound's isoelectric point (approx. pH 3.5–4.0) using 2M NaOH to maximize precipitation of the zwitterionic carboxylic acid.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Validation Step: Dissolve a small amount in DMSO-d6 for ¹H-NMR. The disappearance of the sharp singlet at ~3.85 ppm (the methoxy protons) confirms complete hydrolysis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 47002571, Methyl 3-amino-5-fluoro-4-methylbenzoate." PubChem,[Link]
Binette, R., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, vol. 27, no. 9, 2022, p. 2788.[Link]
Smith, M. B., and March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th ed., Wiley, 2013.[Link]
Optimization
Technical Support Center: Troubleshooting Methyl 3-amino-5-fluoro-4-methylbenzoate
Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals experiencing low conversion rates when synthesizing or utilizing Methyl 3-amino-5-fluoro-4-methylbenzoa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals experiencing low conversion rates when synthesizing or utilizing Methyl 3-amino-5-fluoro-4-methylbenzoate (). This specialized building block is frequently deployed in the synthesis of advanced active pharmaceutical ingredients (APIs), including p38 MAP kinase inhibitors[1] and KIT receptor tyrosine kinase inhibitors[2].
Mechanistic Deep-Dive: The Root Cause of Conversion Failures
Before troubleshooting, it is critical to understand the intrinsic chemical properties of this molecule that lead to stalled reactions[3].
Steric Hindrance: The target amine is located at the 3-position, directly adjacent (ortho) to a methyl group at the 4-position. This creates significant steric drag, physically blocking bulky electrophiles or transition-metal complexes from accessing the nitrogen lone pair.
Electronic Deactivation: The amine is severely deactivated by two electron-withdrawing groups. The fluoro group at the 5-position and the methyl ester at the 1-position both exert strong inductive (-I) pull. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) of the amine, rendering it a notoriously poor nucleophile in standard
(Nucleophilic Aromatic Substitution) reactions.
Synthesis and downstream application pathway of methyl 3-amino-5-fluoro-4-methylbenzoate.
Diagnostic Workflows
When conversion rates drop below acceptable thresholds (<80%), the first step is isolating whether the failure is occurring during the upstream synthesis (producing the compound) or the downstream application (using the compound as a nucleophile).
Diagnostic workflow for isolating conversion bottlenecks in methyl 3-amino-5-fluoro-4-methylbenzoate.
Q: Why does the hydrogenation of methyl 5-fluoro-4-methyl-3-nitrobenzoate consistently stall at 60-70% conversion?A: This is almost always caused by the accumulation of a stable hydroxylamine intermediate. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. The final N-O bond cleavage is the rate-limiting step. If the reaction medium is strictly neutral, this cleavage is extremely slow, causing the catalyst to saturate and the reaction to stall.
This protocol utilizes acid-catalyzed N-O bond cleavage to force the reaction to completion.
Preparation: Dissolve methyl 5-fluoro-4-methyl-3-nitrobenzoate (1.0 eq) in a 3:1 mixture of Methanol/THF. Causality: THF ensures the partially reduced intermediates do not precipitate out of solution and coat the catalyst.
Purge Cycle: Degas the vessel by pulling a vacuum and backfilling with
(3x), followed by (3x). Pressurize to 40 psi .
In-Process Control (IPC) & Self-Validation: At
hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Check: If the hydroxylamine intermediate (M+16 relative to product) exceeds 5% AUC, the catalytic cycle has stalled.
Corrective Action: Add 1.0 equivalent of glacial acetic acid to protonate the hydroxylamine. This weakens the N-O bond, accelerating its reduction. Re-pressurize and stir for 2 additional hours.
Workup: Filter through a tightly packed Celite pad to remove Pd/C. Concentrate under reduced pressure.
Q: Why am I getting <20% yield when attempting to couple methyl 3-amino-5-fluoro-4-methylbenzoate with a heteroaryl halide?A: Standard
conditions will fail here due to the severe electronic deactivation and steric shielding (ortho-methyl group) of the amine. You must transition to a Palladium-catalyzed Buchwald-Hartwig amination. Furthermore, standard ligands (like BINAP) cannot accommodate the steric bulk during the oxidative addition/reductive elimination cycle[1].
Quantitative Data: Ligand Screening for C-N Coupling
To overcome the activation barrier, the choice of phosphine ligand is paramount. The table below summarizes the causality behind ligand performance when coupling this specific deactivated aniline.
Ligand
Catalyst
Base
Solvent
Temp (°C)
Conversion (%)
Mechanistic Observation
BINAP
Toluene
100
< 15%
Steric clash with the 4-methyl group prevents the Pd-complex from binding the amine efficiently.
Xantphos
Dioxane
100
45%
Large bite angle helps, but electron density is insufficient to drive rapid reductive elimination.
RuPhos
Toluene
90
10%
Strong base () causes ester hydrolysis (side reaction), destroying the starting material.
BrettPhos
Toluene
100
> 95%
Highly electron-rich, accommodates ortho-substitution, and the weak base preserves the methyl ester.
This protocol utilizes BrettPhos to bypass steric hindrance and a weak base to protect the methyl ester.
Charge: To an oven-dried Schlenk flask, add methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq), the target Aryl Halide (1.1 eq),
(2.0 eq), (2 mol%), and BrettPhos (4 mol%).
Atmosphere Exchange: Evacuate the flask and backfill with Argon (3x). Causality:
is highly sensitive to ; failure to strictly deoxygenate will oxidize the catalyst to inactive , immediately killing conversion.
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M) via syringe. Heat to 100°C for 12 hours.
In-Process Control (IPC) & Self-Validation: At
hours, analyze an aliquot via UPLC-MS.
Validation Check: Compare the ratio of unreacted amine to unreacted aryl halide.
Causality & Action: If the amine remains intact but the aryl halide is consumed, proto-dehalogenation has occurred due to trace moisture. This self-validates your anhydrous technique: if proto-dehalogenation is observed, the batch must be aborted, and the Schlenk line vacuum/argon manifold must be inspected for leaks before initiating the next run.
Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography.
Technical Support Center: Preventing Decarboxylation of Methyl 3-amino-5-fluoro-4-methylbenzoate
Prepared by the Senior Application Scientist Team Welcome to the technical support center for Methyl 3-amino-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 3-amino-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. We address one of the most common challenges encountered during its processing: unintended decarboxylation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability of Methyl 3-amino-5-fluoro-4-methylbenzoate.
Q1: My Methyl 3-amino-5-fluoro-4-methylbenzoate sample is showing impurities or lower-than-expected yield. What is decarboxylation and why is it a concern?
Decarboxylation is a chemical reaction that removes a carboxyl group, which is released as carbon dioxide (CO₂).[1][2] In the case of your ester, Methyl 3-amino-5-fluoro-4-methylbenzoate, this process typically involves a preliminary step: hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH). This resulting carboxylic acid is the species that is susceptible to losing CO₂. The final product of decarboxylation would be 2-fluoro-6-methylaniline, a completely different molecule that represents both a loss of yield and a significant impurity.
Q2: What are the primary factors that trigger decarboxylation in this specific molecule?
The stability of Methyl 3-amino-5-fluoro-4-methylbenzoate is compromised by several factors that can either act alone or in concert. The most common triggers are:
Elevated Temperatures: Heat provides the activation energy needed to initiate and accelerate both the initial hydrolysis and the subsequent decarboxylation.[2][3] Aromatic carboxylic acids, particularly those with electron-donating substituents like the amino and methyl groups on your compound, can be prone to decarboxylation upon heating.[4]
Harsh pH Conditions (Acidic or Basic): Both strong acids and strong bases can catalyze the hydrolysis of the ester to the more labile carboxylic acid.[5] Acidic conditions can protonate the ring and facilitate the loss of the carboxyl group, while basic conditions promote the formation of the carboxylate anion, which can be a precursor to decarboxylation under certain conditions.[6][7]
Presence of Transition Metal Catalysts: Trace amounts of transition metals, especially copper compounds, are known to effectively catalyze decarboxylation reactions in aromatic acids.[8][9] Contamination from reactors, reagents, or spatulas can be sufficient to promote this unwanted side reaction.
Exposure to Light and Air: While decarboxylation itself is not an oxidative process, prolonged exposure to light and air can generate reactive species or byproducts that may alter the local chemical environment (e.g., pH), indirectly promoting degradation. Many substituted aminobenzoates are known to be light-sensitive.[10][11]
Q3: How can I detect if decarboxylation has occurred in my sample?
The most reliable method for detecting decarboxylation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC: Using a stability-indicating method, you would observe a decrease in the peak area of your starting material and the appearance of a new, earlier-eluting peak corresponding to the more non-polar product, 2-fluoro-6-methylaniline.
NMR: In the ¹H NMR spectrum, the disappearance of the methyl ester singlet (around 3.9 ppm) and changes in the aromatic proton signals would be clear indicators. The decarboxylated product would show a simpler aromatic splitting pattern and the absence of the ester signal.
GC-MS: This technique can identify the decarboxylated product by its mass-to-charge ratio.
Q4: Are there specific temperature thresholds I should not exceed during processing?
While a precise decomposition temperature from thermogravimetric analysis (TGA) may not be readily available, a conservative approach is essential. For solvent removal (e.g., on a rotary evaporator), it is strongly recommended to keep the bath temperature below 40-50°C .[12] Reactions conducted at elevated temperatures should be carefully monitored, and their duration minimized. If a reaction must be heated, consider if a lower temperature for a longer time is a viable alternative to a higher temperature for a shorter period.
Troubleshooting Guides: Problem & Solution
Problem
Likely Cause(s)
Recommended Solution(s)
Significant product loss and/or new impurities appear after aqueous workup.
Acid/Base-Catalyzed Hydrolysis & Decarboxylation: Using strong acids (e.g., HCl) or bases (e.g., NaOH) to wash or adjust pH is hydrolyzing the ester.[5]
Implement a Neutral Workup: Use saturated sodium bicarbonate (NaHCO₃) for neutralizing acid, but do so cautiously and ensure the final aqueous pH is near 7. For washes, use brine (saturated NaCl solution). Avoid leaving the compound in acidic or basic aqueous solutions for extended periods.
Degradation is observed during purification by column chromatography.
Acidic Silica Gel: Standard silica gel is slightly acidic and can promote degradation, especially if the elution process is slow. High Temperatures: If the solvent system has a high boiling point, heat generated during solvent removal can cause decarboxylation.
Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base like triethylamine (e.g., by including 0.1-1% Et₃N in your mobile phase) or use an alternative like neutral alumina. Choose a Low-Boiling Point Eluent: Select a solvent system that is effective for separation but can be removed under high vacuum with minimal heating.
The compound's purity decreases over time during storage.
Improper Storage Conditions: Exposure to heat, light, or air can lead to slow degradation. The container may not be properly sealed or inert.
Adhere to Strict Storage Protocols: Store the solid compound in a tightly sealed amber glass vial at a controlled cool temperature (2-8°C is recommended).[10] For maximum stability, flush the container with an inert gas like argon or nitrogen before sealing.[5][11]
Recommended Protocols & Workflows
Protocol 1: Standard Protocol for a Neutral Aqueous Workup
This protocol is designed to minimize contact time with non-neutral aqueous phases, thereby preserving the ester functionality.
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature (20-25°C). If the reaction was exothermic, cool it further in an ice bath to 0-5°C.
Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
Washing: Combine the organic layers and wash sequentially with water (1x) and then with saturated brine (1x) to remove residual water-soluble impurities.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature maintained at or below 40°C.
Visualization of the Recommended Processing Workflow
The following diagram illustrates the critical steps for safely processing Methyl 3-amino-5-fluoro-4-methylbenzoate to prevent degradation.
Caption: A workflow for processing Methyl 3-amino-5-fluoro-4-methylbenzoate that minimizes degradation risks.
Troubleshooting Decarboxylation: A Decision Tree
If you suspect decarboxylation, use this decision tree to diagnose the potential cause.
Caption: A diagnostic tool to identify the root cause of decarboxylation.
BenchChem. (2025). Preventing decarboxylation side reactions in hydroxyoxazole derivatives.
BenchChem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid.
Tonsbeek, C. H. T. (1966). Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Drukkerij G. van Soest.
Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate (CuCO3). International Journal of Biology, Pharmacy and Allied Sciences, 13(12).
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
1H NMR Spectrum Interpretation of Methyl 3-amino-5-fluoro-4-methylbenzoate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aromatic scaffolds to fluorinated pharmacophores. The introduction of a fluorine atom ( F, 100% n...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aromatic scaffolds to fluorinated pharmacophores. The introduction of a fluorine atom (
F, 100% natural abundance, spin ½) fundamentally alters the magnetic environment of a molecule. It not only shifts proton resonances via competing inductive (-I) and resonance (+R) effects but also introduces complex heteronuclear spin-spin coupling () networks.
This guide provides a definitive, objective comparison between the
H NMR spectral interpretation of Methyl 3-amino-5-fluoro-4-methylbenzoate (the fluorinated target) and its non-fluorinated analog, Methyl 3-amino-4-methylbenzoate . By dissecting the causality behind these spectral differences, this guide serves as a self-validating framework for drug development professionals structuralizing halogenated intermediates.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility in spectral interpretation, the acquisition protocol must be rigorously controlled. The following methodology details the standardized workflow for capturing high-fidelity 1D
H NMR spectra for fluorinated anilines.
Step-by-Step NMR Acquisition Protocol
Sample Preparation: Weigh exactly 15.0 mg of the analyte.
Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v TMS.
Causality: DMSO-d6 is strictly chosen over CDCl3. DMSO acts as a strong hydrogen-bond acceptor, sequestering the -NH
protons and drastically reducing their chemical exchange rate with trace water. This locks the amino signal as a distinct, quantifiable broad singlet rather than a washed-out baseline distortion.
Tube Standardization: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.
Probe Tuning & Matching: Insert the sample into a 600 MHz NMR spectrometer. Manually tune and match both the
H and F channels.
Self-Validating Step: Proper tuning on the
F channel is mandatory even when acquiring H spectra, as it calibrates the probe for potential F-decoupled (H{F}) experiments if signal overlap requires simplification.
Shimming: Execute 3D gradient auto-shimming on the
H lock signal until the lock level is maximized and stable.
Acquisition Parameters:
Pulse Sequence: zg30 (30° flip angle).
Relaxation Delay (
): 2.0 seconds. Causality: Fluorinated aromatic systems often exhibit longer longitudinal relaxation times (). A 2.0s delay ensures complete relaxation, guaranteeing accurate quantitative integration of the rigid aromatic protons.
Number of Scans (
): 16.
Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without masking fine
The structural baseline for Methyl 3-amino-4-methylbenzoate is well-documented in medicinal chemistry as a versatile building block . However, the introduction of fluorine at the C5 position to form Methyl 3-amino-5-fluoro-4-methylbenzoate dramatically reshapes the spectrum.
The table below objectively compares the quantitative
H NMR data (600 MHz, DMSO-d6) of both compounds, isolating the exact perturbations caused by the fluorine atom.
Negligible inductive effect from the distant C5-fluorine.
C4-Methyl (-CH)
~2.10 ppm (s, 3H)
~2.15 ppm (d, 3H, = 2.0 Hz)
Critical Diagnostic: The ortho-fluorine introduces a through-bond heteronuclear coupling pathway, splitting the methyl singlet into a fine doublet.
Amino (-NH)
~5.10 ppm (br s, 2H)
~5.40 ppm (br s, 2H)
The strong inductive electron-withdrawing effect (-I) of the meta-fluorine deshields the amino protons, pushing them downfield.
Aromatic H2
~7.25 ppm (d, 1H, = 1.5 Hz)
~7.15 ppm (br s, 1H)
Resonance Shielding: H2 is para to the fluorine. The electron-donating resonance (+R) effect of fluorine outweighs its -I effect here, shielding H2 and shifting it upfield. The coupling is negligible (< 1 Hz).
Aromatic H6
~7.10 ppm (dd, 1H, = 7.8 Hz, = 1.5 Hz)
~7.32 ppm (dd, 1H, = 10.0 Hz, = 1.5 Hz)
Massive Splitting: H6 is ortho to the fluorine, resulting in a massive coupling (~10 Hz) that dominates the signal, alongside a small meta coupling to H2.
Aromatic H5
~7.05 ppm (d, 1H, = 7.8 Hz)
N/A (Substituted)
Direct site of fluorination.
Mechanistic Insights: The Spin-Spin Coupling Network
To truly master the interpretation of Methyl 3-amino-5-fluoro-4-methylbenzoate, one must map the heteronuclear coupling network. In standard aromatic systems, a methyl group appears as a sharp singlet. However, the
coupling (approx. 2.0 Hz) observed on the C4-methyl group is the definitive hallmark of an ortho-fluoro-methyl relationship.
If an analyst observes a singlet for the methyl group in the synthesized product, it immediately indicates an incorrect regiochemistry (e.g., the fluorine substituted at C2 instead of C5), as a meta-fluoro-methyl relationship would yield a near-zero
coupling. This self-validating logic prevents costly downstream failures in API development.
Figure 2: Spin-spin coupling network in Methyl 3-amino-5-fluoro-4-methylbenzoate.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate". PubChem.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 47002571, Methyl 3-amino-5-fluoro-4-methylbenzoate". PubChem.[Link]
Comparative
Comparative Guide: HPLC Method Development for Methyl 3-amino-5-fluoro-4-methylbenzoate Purity
Analyte Profiling & Analytical Challenges Methyl 3-amino-5-fluoro-4-methylbenzoate is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis. Structurally, it possesses a weakly b...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & Analytical Challenges
Methyl 3-amino-5-fluoro-4-methylbenzoate is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis. Structurally, it possesses a weakly basic primary aniline group, an electron-withdrawing fluorine atom, and lipophilic methyl and ester moieties ()[1].
The primary challenge in developing a robust purity assay for this compound lies in resolving it from closely related synthetic impurities. Critical pairs often include its des-fluoro analog (methyl 3-amino-4-methylbenzoate) and its synthetic precursor (methyl 3-nitro-5-fluoro-4-methylbenzoate). Standard reversed-phase methods frequently fail to achieve baseline separation because the purely hydrophobic differences between these halogenated and non-halogenated species are minimal.
Method Development Rationale: Causality in Experimental Design
To achieve baseline resolution (
), chromatographers must exploit secondary chemical interactions rather than relying solely on hydrophobicity.
Stationary Phase Selection (C18 vs. Phenyl-Hexyl): Traditional C18 columns rely entirely on dispersive van der Waals forces. In contrast, Phenyl-Hexyl columns feature a phenyl ring at the end of a six-carbon alkyl chain, allowing for
interactions with the analyte's aromatic ring. The highly electronegative fluorine atom on our target molecule alters its aromatic electron density, creating a strong dipole. This dipole interacts uniquely with the Phenyl-Hexyl phase, offering orthogonal selectivity compared to a standard C18 ()[2].
Mobile Phase Modifier (Methanol vs. Acetonitrile): Acetonitrile contains
-electrons (CN) that compete with the stationary phase, effectively suppressing the interactions between the analyte and the Phenyl-Hexyl column. Methanol, lacking -electrons, enhances these aromatic interactions, making it the superior choice for resolving fluorinated anilines ()[3].
pH Control: The mobile phase pH must be kept acidic (e.g., pH 2.7 using 0.1% Formic Acid) to suppress the ionization of the basic aniline group. This prevents secondary ion-exchange interactions with residual surface silanols, which are the primary cause of peak tailing in basic compounds ()[4].
Method Development Workflow
Figure 1: Logical workflow for HPLC method development and validation.
To ensure trustworthiness and reproducibility, this protocol incorporates a strict System Suitability Test (SST). The method acts as a self-validating system; sample analysis cannot proceed unless the SST criteria are met.
Reagent & Standard Preparation
Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 M
cm). Mix thoroughly and degas.
Organic Mobile Phase (B): 100% HPLC-grade Methanol.
Standard Solution: Dissolve 10.0 mg of Methyl 3-amino-5-fluoro-4-methylbenzoate reference standard in 10.0 mL of Diluent (50:50 Water:Methanol) to yield a 1.0 mg/mL solution.
System Suitability (SST) Spiked Solution: Spike the Standard Solution with 0.5% (w/w) of methyl 3-amino-4-methylbenzoate (des-fluoro impurity) and methyl 3-nitro-5-fluoro-4-methylbenzoate (nitro precursor) to evaluate resolving power.
Chromatographic Conditions
Columns Evaluated:
Column A: Standard C18 (150 mm × 4.6 mm, 3 µm, 100 Å)
Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm, 100 Å)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5.0 µL
Detection: UV at 254 nm
Gradient Program:
0.0 - 2.0 min: 30% B
2.0 - 12.0 min: 30%
85% B
12.0 - 15.0 min: 85% B
15.0 - 15.1 min: 85%
30% B
15.1 - 20.0 min: 30% B (Re-equilibration)
System Suitability Criteria (Self-Validation)
Before reporting any purity data, the SST injection must satisfy the following parameters:
Resolution (
): between the target analyte and the critical des-fluoro impurity.
Tailing Factor (
): for the main analyte peak.
RSD of Peak Area:
(derived from 5 replicate injections of the Standard Solution).
Quantitative Data & Performance Comparison
The table below summarizes the experimental results of the SST solution analyzed on both column chemistries under identical gradient conditions.
Chromatographic Parameter
Standard C18 Column
Phenyl-Hexyl Column
Performance Verdict
Retention Time (RT)
8.45 min
9.12 min
Phenyl-Hexyl shows increased retention due to bonding.
Resolution () *
1.15 (Co-elution)
3.40 (Baseline)
Phenyl-Hexyl Superior : Exploits dipole differences of the C-F bond.
Tailing Factor ()
1.62
1.10
Phenyl-Hexyl Superior : Better shielding of residual silanols.
Theoretical Plates ()
8,500
14,200
Phenyl-Hexyl provides sharper, more efficient peaks for anilines.
*Resolution measured between Methyl 3-amino-5-fluoro-4-methylbenzoate and the critical des-fluoro impurity.
Analysis of Results:
The C18 column failed the SST criteria (
, ). The purely hydrophobic environment of the C18 phase could not adequately differentiate the subtle volume and polarity differences between the fluorinated analyte and its non-fluorinated analog. Conversely, the Phenyl-Hexyl column, utilizing Methanol as a modifier, successfully leveraged the electronic differences induced by the fluorine atom, achieving baseline separation and excellent peak symmetry.
Conclusion
For the purity analysis of highly functionalized, fluorinated aromatic amines like Methyl 3-amino-5-fluoro-4-methylbenzoate, standard C18 chemistries are often insufficient. By understanding the causality of molecular interactions—specifically pairing a Phenyl-Hexyl stationary phase with a Methanol organic modifier—chromatographers can activate
and dipole mechanisms. This rationally designed, self-validating method ensures robust, ICH-compliant purity determination.
References
Title: Fast Screening Methods for Steroids and Aromatic Compounds by HPLC
Source: Chromatography Online
URL: [Link]
Title: Luna Phenyl-Hexyl HPLC Columns: Selectivity for Aromatic Compounds
Source: Phenomenex
URL: [Link]
Title: HPLC Method Development For Basic Molecules: A Case Study
Source: PharmaGuru
URL: [Link]
Mass spectrometry (LC-MS) fragmentation of Methyl 3-amino-5-fluoro-4-methylbenzoate
High-Resolution LC-MS/MS Fragmentation Dynamics: A Comparative Guide on Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs As pharmaceutical pipelines increasingly rely on halogenated building blocks to...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution LC-MS/MS Fragmentation Dynamics: A Comparative Guide on Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs
As pharmaceutical pipelines increasingly rely on halogenated building blocks to enhance metabolic stability and target binding affinity, understanding the mass spectrometric behavior of these intermediates is paramount. Methyl 3-amino-5-fluoro-4-methylbenzoate is a critical fluorinated aniline derivative frequently utilized in the synthesis of p38 kinase inhibitors and thiazole-based therapeutics [1].
In this guide, we will critically compare the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation dynamics of Methyl 3-amino-5-fluoro-4-methylbenzoate against its non-fluorinated analog, Methyl 3-amino-4-methylbenzoate. By dissecting the causality behind their gas-phase dissociation, this guide provides researchers with a robust, self-validating framework for method development, structural elucidation, and quantitative Multiple Reaction Monitoring (MRM).
Mechanistic Causality in ESI-MS/MS Fragmentation
To optimize an LC-MS/MS method, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID).
Ionization (Positive ESI):
Both compounds feature a primary amine (aniline core) and a methyl ester. Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), the primary amine acts as the primary protonation site due to its high gas-phase basicity, yielding a robust [M+H]⁺ precursor ion.
Primary Fragmentation (Loss of Methanol):
The most thermodynamically favorable fragmentation pathway for methyl benzoates is the neutral loss of methanol (32.0262 Da) [2]. Upon collisional activation, the proton migrates from the amine to the ester carbonyl oxygen. A subsequent rearrangement expels neutral CH3OH, generating a highly resonance-stabilized acylium ion.
Secondary Fragmentation (Loss of CO vs. HF):
Following the formation of the acylium ion, the molecule undergoes a predictable extrusion of carbon monoxide (CO, 27.9949 Da) to form a substituted toluidine cation.
Here is where the structural divergence occurs:
Fluorinated Analog: The highly electronegative fluorine atom exerts a strong inductive pull. After the loss of CO, the resulting fluorotoluidine cation (m/z 124.0563) can undergo a subsequent neutral loss of hydrogen fluoride (HF, 20.0062 Da), a diagnostic transition unique to this scaffold.
Non-Fluorinated Analog: Without the halogen, the toluidine cation (m/z 106.0657) typically expels ammonia (NH3, 17.0265 Da) or a methyl radical (•CH3, 15.0235 Da).
Quantitative Data & Comparative Performance
To establish a reliable MRM assay, exact mass measurements and primary transitions must be strictly defined. Table 1 and Table 2 summarize the high-resolution mass spectrometry (HRMS) data, demonstrating how the fluorine substitution shifts the m/z landscape.
Table 1: Physicochemical and Precursor Ion Properties
Property
Methyl 3-amino-5-fluoro-4-methylbenzoate (Target)
Methyl 3-amino-4-methylbenzoate (Analog)
Chemical Formula
C9H10FNO2
C9H11NO2
Exact Mass (Neutral)
183.0696 Da
165.0790 Da
Theoretical[M+H]⁺
184.0774 Da
166.0868 Da
LogP (Predicted)
1.6
1.3
Table 2: Diagnostic MS/MS Fragment Ions and Neutral Losses
Precursor [M+H]⁺
Fragment m/z
Neutral Loss
Structural Assignment
Optimal CE (eV)
184.0774 (Target)
152.0512
32 Da (CH3OH)
Acylium Ion
15
184.0774 (Target)
124.0563
60 Da (CH3OH + CO)
Fluorotoluidine Cation
25
184.0774 (Target)
104.0500
80 Da (CH3OH + CO + HF)
Defluorinated Cation
35
166.0868 (Analog)
134.0606
32 Da (CH3OH)
Acylium Ion
15
166.0868 (Analog)
106.0657
60 Da (CH3OH + CO)
Toluidine Cation
25
166.0868 (Analog)
89.0392
77 Da (CH3OH + CO + NH3)
Tropylium-like Cation
30
Visualizing the Workflows and Pathways
Fig 1. Step-by-step LC-MS/MS parameter optimization workflow for benzoate derivatives.
Fig 2. Primary ESI(+)-MS/MS fragmentation pathway of Methyl 3-amino-5-fluoro-4-methylbenzoate.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in quality control checks (blanks, internal standards, and mass accuracy thresholds) to guarantee that the observed signals are true analyte responses and not artifacts or carryover [3].
Phase 1: Sample Preparation & System Suitability
Stock Solution: Dissolve 1.0 mg of Methyl 3-amino-5-fluoro-4-methylbenzoate in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
Working Dilution: Dilute the stock to 10 ng/mL using Initial Mobile Phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Internal Standard (IS) Addition: Spike the working solution with 10 ng/mL of an isotopically labeled standard (e.g., Methyl 3-amino-4-methylbenzoate-d3) to correct for ionization suppression/enhancement.
Self-Validation Check: Inject a pure solvent blank (Methanol) prior to the sample. The baseline must show zero peaks at m/z 184.0774 to rule out column carryover.
Phase 2: Liquid Chromatography (LC) Separation
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and minimal co-elution of matrix interferents.
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive positive ESI efficiency.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (MS/MS) Optimization
Precursor Ion Verification (MS1): Perform a full scan (m/z 100-300). Verify the presence of the[M+H]⁺ ion at m/z 184.0774.
Self-Validation Check: The observed mass must be within < 5 ppm of the theoretical exact mass to confirm elemental composition.
Collision Energy (CE) Sweeping: Isolate m/z 184.07 in the first quadrupole (Q1). Ramp the Collision Energy in Q2 from 10 eV to 40 eV in 5 eV increments [4].
Causality: Sweeping the CE maps the breakdown curve of the molecule. Lower energies (15 eV) favor the loss of methanol (m/z 152), which is ideal for the Quantifier MRM transition due to its high abundance. Higher energies (35 eV) force the secondary loss of HF (m/z 104), which serves as a highly specific Qualifier MRM transition.
MRM Method Finalization: Program the mass spectrometer to monitor the transitions 184.1 → 152.1 (Quantifier, CE 15V) and 184.1 → 104.1 (Qualifier, CE 35V).
References
Title: Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient (WO2010071583A1)
Title: 4 Steps to Successful Compound Optimization on LC-MS/MS
Source: Technology Networks
URL: [Link]
Title: Optimal Collision Energies and Bioinformatics Tools for Efficient Bottom-up Sequence Validation
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Comparative
Comparing reactivity of Methyl 3-amino-5-fluoro-4-methylbenzoate vs non-fluorinated analogs
Comparative Reactivity Guide: Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs Executive Summary & Mechanistic Causality In rational drug design and late-stage functionalization, the introduction of a...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs
Executive Summary & Mechanistic Causality
In rational drug design and late-stage functionalization, the introduction of a single fluorine atom can fundamentally rewire the reactivity of an aromatic scaffold. This guide provides an in-depth technical comparison between Methyl 3-amino-4-methylbenzoate (the non-fluorinated baseline) and its fluorinated analog, Methyl 3-amino-5-fluoro-4-methylbenzoate .
The addition of a fluorine atom at the 5-position is not merely a steric modification; it is a profound electronic modulation. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework[1]. While fluorine possesses lone pairs that can donate electron density via resonance (+M), its meta relationship to both the 3-amino and 1-ester groups dictates that this resonance effect is negligible at these specific reactive centers. Consequently, the strong -I effect dominates the molecule's reactivity profile[2].
Fig 1: Electronic influence of 5-fluoro substitution on reactive centers.
Comparative Reactivity Profile
The dominant inductive withdrawal from the 5-fluoro substituent pulls electron density away from the aromatic ring. This destabilizes the protonated ammonium form of the 3-amino group, measurably lowering its basicity and nucleophilicity[3]. Conversely, this same electron withdrawal increases the partial positive charge (
) on the ester's carbonyl carbon, lowering the activation energy required for nucleophilic attack and accelerating hydrolysis[4].
Reduced electron density on the nitrogen lone pair.
Alkaline Ester Hydrolysis ()
1.0 (Baseline)
> 1.5x Accelerated
-I effect increases carbonyl electrophilicity.
Electrophilic Aromatic Substitution
Activated (ortho/para to NH2)
Deactivated
Overall reduction in ring -electron density.
Steric Hindrance (C4-Methyl)
Baseline
Marginally Increased
Fluorine van der Waals radius (1.47 Å) vs H (1.20 Å).
Self-Validating Experimental Protocols
To objectively quantify these electronic differences in a laboratory setting, we employ parallel kinetic profiling. The following protocols are designed as self-validating systems: they include internal controls to ensure that observed rate differences are strictly due to the substrate's electronic nature, rather than environmental artifacts.
Fig 2: Self-validating experimental workflow for parallel kinetic profiling.
Causality Rationale: By subjecting both analogs to a standard electrophile under identical conditions, we can plot the conversion rates to determine the exact degree of nucleophilic attenuation caused by the 5-fluoro group.
Preparation: Prepare equimolar solutions (0.1 M, 10 mL) of both the fluorinated and non-fluorinated benzoates in strictly anhydrous dichloromethane (DCM).
Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to each flask. Causality Note: DIPEA is chosen due to its steric bulk; it acts as a non-nucleophilic proton sponge without competing for the electrophile.
Initiation: Cool the reaction to 0 °C under
. Rapidly inject 1.0 equivalent of acetyl chloride to initiate the acylation.
Timed Quenching: Extract 50 μL aliquots at exactly 5, 10, 15, 30, and 60 minutes. Immediately discharge each aliquot into a vial containing 500 μL of cold methanol to instantly quench unreacted acetyl chloride.
Quantification: Analyze the quenched samples via HPLC-UV (254 nm) to calculate the conversion percentage of the starting amine to the acetamide product.
Self-Validation Check: The non-fluorinated analog must exhibit a significantly steeper initial conversion curve. If both substrates react at identical, sluggish rates, it indicates moisture contamination in the DCM, leading to premature hydrolysis of the acetyl chloride.
Causality Rationale: Alkaline hydrolysis proceeds via the nucleophilic attack of hydroxide on the ester carbonyl. The electron-withdrawing fluorine should lower the transition state energy, resulting in a faster rate constant (
).
Solvent System: Dissolve 1.0 mmol of each benzoate ester in 10 mL of a THF/Water (1:1 v/v) co-solvent system to ensure complete solubility of the organic substrate while providing an aqueous medium for the base.
Initiation: Add 2.0 equivalents of Sodium Hydroxide (NaOH) from a standardized 0.5 M aqueous stock solution at a controlled 25 °C.
Sampling & Quenching: Extract 100 μL aliquots at 10-minute intervals. Immediately quench by mixing with 100 μL of 0.5 M HCl. Causality Note: Exact stoichiometric neutralization halts the hydroxide attack instantly, freezing the kinetic profile at that exact second.
Analysis: Quantify the disappearance of the ester and the formation of the corresponding benzoic acid using LC-MS.
Self-Validation Check: Plot
versus time. The resulting slope () must be steeper (more negative) for Methyl 3-amino-5-fluoro-4-methylbenzoate.
Application Insights for Drug Development
When substituting Methyl 3-amino-4-methylbenzoate with its 5-fluoro counterpart in a synthetic route, chemists must account for the attenuated amine reactivity. Amidation or Buchwald-Hartwig cross-coupling steps involving the 3-amino group will likely require higher temperatures, extended reaction times, or more active catalyst systems. Conversely, downstream deprotection (hydrolysis) of the methyl ester will proceed more readily, which can be advantageous for mild late-stage saponification but requires caution if the ester is meant to be retained during basic synthetic steps.
References
Predicting and Tuning Physicochemical Properties in Lead Optimiz
5 Key Basicity Trends of Amines. Master Organic Chemistry.
electronic effects of fluorine and bromine on the aniline ring. Benchchem.
Effect of fluorine substitution on the rate for ester hydrolysis.
Chromatographic Separation of Methyl 3-amino-5-fluoro-4-methylbenzoate Isomers: A Comparative Performance Guide
Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including p38 kinase inhibitors and complex thiazole-based therapeutics[1][2]. During its chemical synthesis, the generation of positional isomers—where the amino, fluoro, and methyl groups occupy different positions on the benzoate ring—is nearly inevitable.
For drug development professionals, isolating the target compound from its positional isomers is a critical quality control hurdle. This guide objectively compares various chromatographic stationary phases, explains the mechanistic causality behind their performance, and provides a self-validating analytical protocol for achieving baseline resolution.
The Analytical Challenge: Positional Isomerism
The primary difficulty in separating fluoro-methylbenzoate isomers lies in their nearly identical physicochemical properties. The isomers share the same molecular weight (183.18 g/mol )[3] and exhibit virtually indistinguishable hydrophobicities (LogP values).
When injected into a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, traditional separation mechanisms fail. Standard columns rely heavily on dispersive (hydrophobic) interactions, which cannot differentiate between the subtle spatial rearrangements of the functional groups on the rigid aromatic ring. To achieve a resolution (
) greater than 1.5, the analytical method must exploit secondary interaction mechanisms: steric shape recognition, dipole-dipole interactions, and stacking [4].
To demonstrate the optimal separation strategy, we compare three distinct HPLC column chemistries. The data below synthesizes the chromatographic behavior of Methyl 3-amino-5-fluoro-4-methylbenzoate against its two most common synthetic impurities: Isomer A (Methyl 5-amino-3-fluoro-2-methylbenzoate) and Isomer B (Methyl 3-amino-4-fluoro-5-methylbenzoate).
Quantitative Performance Comparison
Column Chemistry
Retention Mechanism(s)
Resolution ()
Selectivity ()
Peak Symmetry ()
Verdict
C18 (Octadecyl)
Hydrophobic partitioning
0.8 (Co-elution)
1.02
1.45 (Tailing)
Not Recommended
Phenyl-Hexyl
Hydrophobic + interactions
1.2 (Partial)
1.08
1.20
Marginal
PFP (Pentafluorophenyl)
Hydrophobic + + Dipole + Steric
2.4 (Baseline)
1.15
1.05
Optimal
Mechanistic Rationale (Why PFP Outperforms C18)
The Pentafluorophenyl (PFP) stationary phase is the undisputed champion for this application. The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole. Because Methyl 3-amino-5-fluoro-4-methylbenzoate contains both an electron-withdrawing fluorine atom and an electron-donating amino group, it exhibits a distinct dipole moment. The PFP phase recognizes these subtle dipole differences between positional isomers. Furthermore, the rigid planar structure of the PFP ring provides exceptional shape selectivity, allowing it to differentiate isomers based on the steric hindrance caused by the ortho-methyl group.
Fig 1. Orthogonal retention mechanisms of Pentafluorophenyl (PFP) stationary phases.
Optimized Experimental Protocol
The following step-by-step methodology utilizes a self-validating system design. By incorporating a System Suitability Test (SST), the protocol ensures that the chromatographic environment is functioning correctly before any unknown samples are analyzed.
A. Reagents and Equipment
Column: Phenomenex Kinetex® PFP or Waters XSelect® HSS PFP (150 mm × 4.6 mm, 2.6 µm particle size).
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v). (Note: The acidic pH suppresses the ionization of the weak amino group, preventing secondary interactions with residual surface silanols and improving peak symmetry).
Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).
Detection: UV Photodiode Array (PDA) at 254 nm; MS ESI+ (m/z 184.08 [M+H]+)[3].
B. Step-by-Step Methodology
System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the PFP column at 30°C for 30 minutes at a flow rate of 1.0 mL/min.
Sample Preparation: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate samples in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Gradient Elution Profile:
0.0 - 2.0 min: 20% B
2.0 - 10.0 min: Linear ramp to 60% B
10.0 - 12.0 min: Hold at 60% B
12.0 - 12.1 min: Return to 20% B
12.1 - 15.0 min: Re-equilibration
Injection: Inject 5.0 µL of the prepared sample.
C. Self-Validating System Suitability Test (SST)
Before running analytical batches, inject a known resolution standard containing the target compound and Isomer A.
Acceptance Criteria: The method is strictly validated only if the resolution (
) between the target and Isomer A is , and the USP tailing factor for the target peak is . If these criteria fail, column degradation or mobile phase preparation errors have occurred.
Fig 2. Self-validating chromatographic workflow for isomer separation.
Conclusion
Standard C18 columns are fundamentally inadequate for the separation of Methyl 3-amino-5-fluoro-4-methylbenzoate isomers due to their reliance on purely hydrophobic interactions. By switching to a Pentafluorophenyl (PFP) stationary phase, analytical chemists can leverage orthogonal retention mechanisms—specifically dipole-dipole interactions and steric shape recognition—to achieve robust, baseline resolution of these critical pharmaceutical intermediates.
Personal protective equipment for handling Methyl 3-amino-5-fluoro-4-methylbenzoate
As a Senior Application Scientist, I recognize that handling fluorinated aniline derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and the absolute saf...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling fluorinated aniline derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and the absolute safety of your laboratory personnel, operational protocols must be grounded in chemical causality and verifiable safety metrics.
Below is the comprehensive, step-by-step safety and operational guide for handling Methyl 3-amino-5-fluoro-4-methylbenzoate .
Chemical Profile & Hazard Identification
Before designing an operational workflow, we must define the physical and regulatory parameters of the compound. Methyl 3-amino-5-fluoro-4-methylbenzoate presents primarily as a particulate hazard.
Table 1: Chemical Properties & Hazard Profile
Property / Hazard
Specification
Operational Implication
CAS Number
1093087-06-9
Unique identifier for inventory and waste tracking.
Physical State
Pale-yellow to yellow-brown solid
Prone to static cling and particulate aerosolization.
H302
Harmful if swallowed
Requires strict prohibition of food/drink; mandates hand washing.
Mandates sealed ocular protection against fine dust.
H335
May cause respiratory irritation
Restricts handling to ventilated engineering controls (fume hoods).
Mechanistic Hazard Assessment: The "Why" Behind the Risk
Understanding the molecular structure of a compound is critical to predicting its behavior in an exposure event.
Methyl 3-amino-5-fluoro-4-methylbenzoate features an aniline-derivative core (an amino group attached to an aromatic ring) substituted with a highly electronegative fluorine atom and an ester moiety.
Dermal Penetration (H315): The amino group (
) acts as a weak base and nucleophile, capable of interacting with the proteins in biological membranes. The addition of the fluorine atom significantly increases the lipophilicity of the molecule. Highly lipophilic compounds can more readily partition into and traverse the stratum corneum of the skin, exacerbating dermal exposure risks.
Aerosolization (H320, H335): Because this chemical is a dry solid, the primary vector for exposure is not splashing, but the aerosolization of microscopic particulates during routine weighing and transfer. These micro-particles readily dissolve in the mucous membranes of the eyes and respiratory tract, triggering acute localized inflammation.
Personal Protective Equipment (PPE) Matrix
According to the OSHA Laboratory Standard (29 CFR 1910.1450), a Chemical Hygiene Plan must dictate the use of appropriate PPE based on a specific hazard assessment[1].
Table 2: PPE Specifications & Mechanistic Justification
PPE Category
Specification Standard
Mechanistic Justification
Replacement Protocol
Hand Protection
Nitrile Gloves (≥ 4 mil thickness)
Nitrile provides a superior cross-linked barrier against substituted anilines and esters compared to latex, which is highly permeable to lipophilic aromatics[2].
Replace every 2 hours, or immediately upon visible contamination or micro-tearing.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Standard safety glasses leave gaps. Goggles form a facial seal, preventing the ingress of airborne solid particulates (H320)[3].
Inspect seal integrity before each use; replace if scratched.
Body Protection
Standard Cotton or FR Lab Coat
Provides a physical barrier against solid deposition on clothing, preventing delayed dermal transfer (H315)[2].
Launder weekly via specialized lab service; never wash at home.
Respiratory
N95/P100 Particulate Respirator
Required only if a fume hood fails or is unavailable. Blocks inhalation of fine dust (H335)[4].
Discard after a single use or if breathing resistance increases.
Operational Workflow & Handling Protocol
To prevent exposure, the handling of toxic solid chemicals must be executed within a self-validating system that minimizes dust generation[4].
Fig 1: Step-by-step operational workflow for mitigating dust and exposure risks.
Step-by-Step Methodology:
Environmental Control: Conduct all open-container work inside a certified laboratory chemical fume hood[1]. Ensure the sash is pulled down to the indicated safe operating level.
Anti-Static Weighing: Because the pale-yellow powder is prone to static cling, use an anti-static polymeric weigh boat or a grounded aluminum boat. Dispense the solid slowly using a clean stainless-steel spatula to prevent micro-dust clouds.
Quantitative Transfer: Transfer the powder directly into the reaction vessel. To ensure no hazardous dust is left behind, use a pipette to wash the weigh boat with your reaction solvent (e.g., dichloromethane or ethyl acetate), directing the wash into the reaction flask.
Decontamination: Wipe the analytical balance and surrounding hood surface with a lint-free cloth dampened with isopropanol or ethanol.
Self-Validation Checkpoint: After transferring the solid and washing the boat, re-weigh the empty weigh boat. A residual mass of
0.002 g confirms a successful quantitative transfer, validating that no significant hazardous dust remains to aerosolize.
Spill Response & Decontamination Protocol
In the event of a spill, dry sweeping is strictly prohibited as it forces hazardous particulates into the air, directly causing respiratory exposure[4].
Fig 2: Decision tree for solid chemical spill response and decontamination.
Step-by-Step Methodology:
Containment via Wetting: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or a compatible low-volatility solvent to trap the dust.
Mechanical Collection: Using a disposable plastic scoop or cardboard (avoid sparking metal tools if flammable solvents are nearby), carefully scoop the wetted mass into a sealable hazardous waste container.
Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe to dissolve any remaining lipophilic residue.
Self-Validation Checkpoint: After wiping the spill area with an alcohol-dampened cloth, wipe the surface again with a clean, dry white filter paper. The absence of yellow/brown discoloration on the paper validates that the micro-particulate hazard has been successfully eradicated.
Waste Disposal & Environmental Logistics
Improper disposal of fluorinated aromatics can lead to severe environmental toxicity and regulatory fines. Segregate waste strictly according to the following logistics:
Solid Waste: Unused solid chemical, contaminated weigh boats, and heavily soiled PPE (gloves, paper towels) must be placed in a puncture-resistant, sealable container. Label clearly as: "Hazardous Solid Waste - Toxic/Irritant (Fluorinated Aniline Derivative)."
Liquid Waste: If the chemical is dissolved in an organic solvent during an experiment, route this to the Organic Solvent Waste stream. Note: Because the compound contains a covalently bound fluorine atom, consult your local Environmental Health and Safety (EHS) department to determine if they require this to be segregated specifically into the "Halogenated" vs. "Non-Halogenated" organic waste stream.
Aqueous Waste: Do not pour washings down the sink. All aqueous washings containing traces of this compound must be collected in dedicated aqueous hazardous waste carboys.
References
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." OSHA. URL: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]